molecular formula C13H15ClN2O2 B1202164 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 21424-91-9

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B1202164
CAS No.: 21424-91-9
M. Wt: 266.72 g/mol
InChI Key: UCLPNTKRPMTACI-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, also known as 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is a useful research compound. Its molecular formula is C13H15ClN2O2 and its molecular weight is 266.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-18-10-2-3-12-11(6-10)9(8-16-12)4-5-15-13(17)7-14/h2-3,6,8,16H,4-5,7H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLPNTKRPMTACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175697
Record name Isamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21424-91-9
Record name Isamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021424919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10175697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide mechanism of action

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Putative Mechanism of Action of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Authored by: Gemini, Senior Application Scientist

Abstract

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is recognized primarily as a synthetic intermediate in the production of various indoleamine derivatives, and notably, as a potential impurity in melatonin preparations. While not a widely studied pharmacologically active agent in its own right, its structural similarity to melatonin and the presence of a reactive chloroacetamide moiety suggest a potential for biological activity. This technical guide provides a comprehensive analysis of its putative mechanism of action, derived from first principles of chemical reactivity and structure-activity relationships of analogous compounds. We will explore its potential interactions with melatonin receptors, its capacity for covalent modification of biological targets, and outline a rigorous experimental workflow to formally elucidate its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of indoleamines and the potential bioactivity of synthetic intermediates and impurities.

Introduction: A Molecule Defined by Its Relationships

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, hereafter referred to as "the compound," occupies an interesting position in medicinal chemistry. It is structurally a derivative of N-acetyl-5-methoxytryptamine (melatonin), with a key substitution of a chlorine atom on the acetyl group. This seemingly minor modification has significant implications for its chemical reactivity and potential biological interactions.

The existing scientific literature predominantly identifies this compound as an intermediate in chemical syntheses or as a process-related impurity in the manufacturing of melatonin. As such, there is a conspicuous absence of dedicated studies on its mechanism of action. However, its potential presence in melatonin supplements raises important questions about its safety and possible off-target effects. This guide, therefore, constructs a hypothesized mechanism of action based on the well-established pharmacology of its parent molecule, melatonin, and the known chemical reactivity of the α-chloroacetamide functional group.

Deconstruction of the Putative Mechanism of Action

The biological activity of the compound can be hypothesized to arise from two primary features of its structure:

  • The Indoleamine Core: Its structural analogy to melatonin suggests a potential to interact with melatonin receptors.

  • The Reactive Chloroacetamide Moiety: The electrophilic nature of the carbon bearing the chlorine atom introduces the possibility of covalent interactions with nucleophilic residues in proteins and other biomolecules.

Putative Agonism/Antagonism at Melatonin Receptors

The compound shares the N-[2-(5-methoxy-1H-indol-3-yl)ethyl] pharmacophore with melatonin, which is essential for binding to the G-protein coupled melatonin receptors, MT1 and MT2. These receptors are integral to the regulation of circadian rhythms, sleep, and a variety of other physiological processes.

Upon activation by an agonist like melatonin, MT1 and MT2 receptors typically couple to Gi proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling cascades such as the MAPK/ERK pathway.

The key determinant of the compound's activity at these receptors would be how the chloroacetyl group affects its binding affinity and efficacy compared to melatonin's acetyl group. The increased electrophilicity and steric bulk of the chloroacetyl group could either reduce binding affinity or alter the conformational changes in the receptor upon binding, potentially leading to antagonistic rather than agonistic effects.

G Compound 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide MT1R MT1 Receptor Compound->MT1R Binds? MT2R MT2 Receptor Compound->MT2R Binds? Gi Gi Protein MT1R->Gi Activates? MT2R->Gi Activates? AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream Downstream Signaling (e.g., MAPK/ERK) cAMP->Downstream Regulates

Figure 1: Hypothesized signaling pathway of the compound at melatonin receptors.

Covalent Modification of Biological Targets

The chloroacetamide group is a known alkylating agent, capable of reacting with nucleophilic functional groups found in biological macromolecules, such as the thiol groups of cysteine residues and the imidazole groups of histidine residues in proteins. This reactivity opens up a potential mechanism of action that is distinct from reversible receptor binding and could lead to irreversible inhibition of enzymes or disruption of protein function.

This type of covalent modification is the mechanism of action for some established drugs, but it also carries a higher risk of off-target effects and immunogenicity. The reactivity of the compound would be dependent on the local microenvironment of the potential target protein, including pH and the accessibility of nucleophilic residues.

Proposed Experimental Workflow for Elucidation of Mechanism

A systematic and multi-faceted approach is required to formally characterize the mechanism of action of this compound. The following experimental workflow provides a robust framework for such an investigation.

In Vitro Characterization

Objective: To determine the binding affinity and functional activity of the compound at melatonin receptors and to assess its non-specific reactivity.

Protocols:

  • Radioligand Binding Assays:

    • Principle: To determine the affinity (Ki) of the compound for MT1 and MT2 receptors by measuring its ability to displace a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin).

    • Methodology:

      • Prepare cell membranes from stable cell lines expressing human MT1 or MT2 receptors.

      • Incubate the membranes with a fixed concentration of 2-[¹²⁵I]iodomelatonin and a range of concentrations of the test compound.

      • After incubation, separate bound from free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using a gamma counter.

      • Calculate the IC50 value and convert it to a Ki value using the Cheng-Prusoff equation.

  • Functional Assays (cAMP Measurement):

    • Principle: To determine the functional effect (agonism or antagonism) of the compound on Gi-coupled melatonin receptors by measuring changes in intracellular cAMP levels.

    • Methodology:

      • Use a stable cell line expressing MT1 or MT2 receptors.

      • Treat the cells with forskolin (an adenylyl cyclase activator) to stimulate cAMP production.

      • Co-incubate with a range of concentrations of the compound.

      • Measure intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

      • For agonist activity, the compound should decrease forskolin-stimulated cAMP levels. For antagonist activity, it should block the melatonin-induced decrease in cAMP.

  • Glutathione (GSH) Reactivity Assay:

    • Principle: To assess the potential of the compound to act as a covalent modifier by measuring its reactivity with the nucleophilic thiol-containing molecule, glutathione.

    • Methodology:

      • Incubate the compound with a known concentration of GSH in a physiologically relevant buffer.

      • Monitor the depletion of GSH over time using a colorimetric assay (e.g., Ellman's reagent) or by LC-MS.

      • A time-dependent decrease in GSH concentration indicates covalent reactivity.

G Start Compound Synthesis & Purification Binding Radioligand Binding Assay (MT1 & MT2 Receptors) Start->Binding Functional cAMP Functional Assay (Agonism/Antagonism) Start->Functional Reactivity GSH Reactivity Assay Start->Reactivity Data_Analysis Data Analysis (Ki, EC50/IC50, Reactivity Rate) Binding->Data_Analysis Functional->Data_Analysis Reactivity->Data_Analysis Conclusion Mechanism Hypothesis Refinement Data_Analysis->Conclusion

Figure 2: Proposed in vitro workflow for mechanism elucidation.

In Silico Modeling

Objective: To predict the binding mode of the compound at MT1 and MT2 receptors and to compare it with that of melatonin.

Protocol:

  • Molecular Docking:

    • Principle: To use computational methods to predict the preferred orientation and binding affinity of the compound within the binding pockets of MT1 and MT2 receptor models.

    • Methodology:

      • Obtain high-resolution crystal structures or homology models of the MT1 and MT2 receptors.

      • Prepare the ligand and receptor structures for docking (e.g., adding hydrogens, assigning charges).

      • Perform docking simulations using software such as AutoDock Vina or Glide.

      • Analyze the resulting binding poses and docking scores to predict key interactions and binding affinity.

Data Summary and Interpretation

The data generated from these experiments should be summarized for clear interpretation.

Table 1: Hypothetical Data Summary

AssayParameter2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideMelatonin (Reference)
MT1 BindingKi (nM)To be determined~0.1
MT2 BindingKi (nM)To be determined~0.5
MT1 Functional (cAMP)EC50 (nM)To be determined~1
MT2 Functional (cAMP)EC50 (nM)To be determined~5
GSH Reactivityt½ (min)To be determined>240

Conclusion and Future Directions

The mechanism of action of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide remains to be formally elucidated. However, based on its chemical structure, a dual mechanism can be hypothesized: (1) competitive binding to melatonin receptors MT1 and MT2 with yet unknown functional consequences (agonism, antagonism, or biased agonism), and (2) potential for covalent modification of biological targets through its reactive chloroacetamide moiety.

The proposed experimental workflow provides a clear and robust path to testing these hypotheses. Should the compound demonstrate significant affinity for melatonin receptors, further studies into its downstream signaling effects and in vivo pharmacology would be warranted. If it shows significant covalent reactivity, a comprehensive toxicological assessment would be crucial, especially given its potential as an impurity in melatonin supplements. The insights gained from such studies would not only define the pharmacological profile of this specific molecule but also contribute to a broader understanding of the structure-activity relationships of indoleamine derivatives.

References

  • PubChem. (n.d.). 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Slominski, A. T., Zmijewski, M. A., Semak, I., Kim, T. K., Janjetovic, Z., Slominski, R. M., & Zmijewski, J. W. (2014). Melatonin, its receptors, and signaling pathways. Photochemical & Photobiological Sciences, 13(3), 295–314.
  • Dubocovich, M. L., Delagrange, P., Krause, D. N., Sugden, D., Cardinali, D. P., & Olcese, J. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews, 62(3), 343–380.
  • Jockers, R., Maurice, P., Boutin, J. A., & Delagrange, P. (2008). Melatonin receptors, heterodimerization, signal transduction and binding sites: what's new? British Journal of Pharmacology, 154(6), 1182–1195.
  • U.S. Environmental Protection Agency. (2009). Chloroacetamide; Pesticide Tolerances. Federal Register, 74(116), 28893-28898. Retrieved from [Link]

Pharmacological Properties and Mechanistic Profiling of N-chloroacetyl-5-methoxytryptamine (Isamide)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

N-chloroacetyl-5-methoxytryptamine, systematically designated as 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide and commonly known as Isamide, is a synthetic1[1]. Initially synthesized in 1969 during the exploration of tricyclic melatonin analogs, it was later characterized in 1979 as a selective, competitive antagonist at peripheral serotonin (5-HT) receptors[1][2].

As application scientists, we utilize Isamide as a highly specific chemical probe. Unlike its structural relatives 5-methoxytryptamine (a potent 5-HT agonist) and melatonin (an MT1/MT2 agonist), Isamide occupies the 5-HT receptor without triggering the intracellular signaling cascade[2][3]. This whitepaper details its structural pharmacology, receptor kinetics, and the self-validating experimental methodologies required to accurately profile its activity in isolated tissue models.

Structural Pharmacology and Structure-Activity Relationship (SAR)

Understanding the SAR of Isamide requires examining how specific functional group substitutions alter receptor thermodynamics. The indole core and the 5-methoxy substitution are critical for recognition by serotonergic binding pockets.

  • 5-Methoxytryptamine (5-MT): Features a primary amine and acts as a 4[4].

  • Melatonin (N-acetyl-5-methoxytryptamine): The N-acetylation of the ethylamine side chain abolishes 5-HT agonism, conferring high affinity for melatonergic (MT1/MT2) receptors instead.

  • Isamide (N-chloroacetyl-5-methoxytryptamine): The substitution of a single hydrogen atom on the acetyl group with a highly electronegative and bulky chlorine atom fundamentally shifts the pharmacodynamics[1][2]. The chloroacetyl moiety introduces steric hindrance and altered electrostatic interactions within the orthosteric site of the 5-HT receptor. This prevents the transmembrane conformational changes required for Gq-protein coupling, converting the molecule into a 3[3].

Table 1: Physicochemical Properties of Isamide
PropertySpecification
IUPAC Name 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Common Name Isamide; N-chloroacetyl-5-methoxytryptamine
Molecular Formula C₁₃H₁₅ClN₂O₂
Molar Mass 266.72 g/mol
PubChem CID 5[5]

Pharmacodynamics and Receptor Kinetics

Isamide demonstrates a moderate but highly selective affinity for 5-HT receptors. In classical isolated tissue preparations, it produces a dose-dependent, parallel rightward shift of the 5-HT concentration-response curve without depressing the maximum response ( Emax​ ), which is the hallmark of competitive antagonism[2].

  • Binding Affinity (pA₂ Value): In the isolated rat uterus model, Isamide exhibits a 2[2]. The pA₂ value indicates the negative logarithm of the molar concentration of antagonist that requires a twofold increase in agonist concentration to elicit the same response.

  • Dual Agonist-Antagonist Kinetics: In specific tissue beds like the guinea pig ileum, Isamide has been observed to exert dual agonist-antagonist effects, suggesting it may induce a state of selective receptor desensitization[1].

  • Pathway Selectivity: The blockade is highly specific to serotonergic pathways. Isamide spares contractile responses induced by other spasmogens such as oxytocin, bradykinin, and adrenaline[2].

Pathway Serotonin 5-HT (Agonist) Receptor 5-HT Receptor Serotonin->Receptor Activates Isamide Isamide (Antagonist) Isamide->Receptor Blocks Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC Calcium Ca2+ Release PLC->Calcium Contraction Muscle Contraction Calcium->Contraction

Mechanistic pathway of 5-HT receptor modulation by Isamide versus endogenous serotonin.

Table 2: Pharmacodynamic Profile
ParameterObservation / Value
Primary Target 5-HT Receptors (Peripheral smooth muscle)
Mechanism of Action Competitive Antagonist / Desensitizing Agonist
pA₂ Value 4.42 (Isolated rat uterus)
Selectivity Profile Blocks 5-HT; Spares Oxytocin, Bradykinin, Adrenaline

Experimental Methodologies: The Self-Validating Isolated Tissue Assay

Pharmacological characterization must rely on robust, self-validating experimental designs. The following protocol details the determination of Isamide's pA₂ value using the isolated rat uterus, engineered to internally control for tissue viability and receptor specificity.

Rationale and Causality of Experimental Choices
  • Estrogen Priming: Rats are pre-treated with an estrogenic agent (e.g., diethylstilbestrol) 24 hours prior to sacrifice. Causality: The rat uterus is highly sensitive to hormonal fluctuations. Estrogen synchronizes the tissue in the estrus phase, upregulates 5-HT and oxytocin receptors, and ensures a robust, reproducible contractile baseline.

  • De Jalon's Solution: Causality: Unlike standard Krebs-Henseleit buffer, De Jalon's solution contains a lower calcium concentration (typically 0.3 mM). This prevents spontaneous, rhythmic myogenic contractions of the uterine horns, allowing for accurate measurement of agonist-induced tonic contractions.

Step-by-Step Protocol

Step 1: Tissue Preparation and Mounting

  • Euthanize the estrogen-primed female rat and rapidly excise the uterine horns.

  • Mount a 1.5 cm segment of the uterine horn in a 10 mL organ bath containing De Jalon's solution maintained at 30°C and continuously aerated with 95% O₂ / 5% CO₂ (to maintain physiological pH at 7.4).

  • Apply a resting tension of 1.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes.

Step 2: Baseline 5-HT Dose-Response Curve

  • Add cumulative concentrations of 5-HT (e.g., 10−9 to 10−5 M) to the bath.

  • Record the isometric contractions to establish the baseline EC50​ and Emax​ for 5-HT.

  • Wash the tissue repeatedly until baseline tension is restored.

Step 3: Isamide Incubation

  • Introduce Isamide at a fixed concentration (e.g., 10−5 M) into the organ bath.

  • Incubate for exactly 15 to 30 minutes. Causality: This equilibration period is critical to allow the bulky antagonist to penetrate the tissue and reach steady-state occupancy at the 5-HT receptors.

Step 4: Antagonist Shift Assessment

  • In the continued presence of Isamide, generate a second cumulative 5-HT dose-response curve.

  • Calculate the dose ratio (DR) and determine the pA₂ value using Schild plot analysis.

Step 5: System Validation (Critical)

  • Wash the tissue thoroughly to remove Isamide and 5-HT.

  • Administer a sub-maximal dose of oxytocin (e.g., 1 mU/mL).

  • Validation Criteria: If the tissue contracts to the same amplitude as a pre-test oxytocin control, the specific 5-HT antagonism of Isamide is validated. If the tissue fails to contract, Isamide has caused non-specific toxicity or downstream signaling failure, and the data point must be discarded[2].

Workflow Tissue Tissue Priming Mounting Bath Mounting Tissue->Mounting Equilibration Equilibration Mounting->Equilibration Baseline Baseline 5-HT Equilibration->Baseline Incubation Isamide Incubation Baseline->Incubation Shift Post-Isamide 5-HT Incubation->Shift Validation Selectivity Validation Shift->Validation

Self-validating isolated tissue workflow for determining Isamide's pA2 value.

References

  • Grokipedia: Isamide - Pharmacology and Mechanism of Action. Retrieved from 2

  • Wikipedia: Isamide. Retrieved from 1

  • Wikipedia: 5-Methoxytryptamine. Retrieved from 4

  • Journal of Pharmacy and Pharmacology: N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus (Huidobro-Toro JP, et al., 1979). Retrieved from 3

  • PubChem: Isamide (CID 192991). Retrieved from 5

Sources

The Isamide Technical Guide: A Deep Dive into Serotonin Receptor Antagonist Binding Affinity

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of isamide, a notable serotonin receptor antagonist, with a core focus on the principles and methodologies for determining its binding affinity. As the landscape of neuropharmacology evolves, a granular understanding of ligand-receptor interactions is paramount for the rational design of novel therapeutics. This document serves as a detailed resource for professionals engaged in the study of serotonergic systems and the development of drugs targeting these critical pathways.

Introduction: The Serotonergic System and the Significance of Isamide

The serotonergic system, with its array of 5-hydroxytryptamine (5-HT) receptors, is a key modulator of a vast spectrum of physiological and psychological processes. These receptors are broadly classified into seven families (5-HT1 to 5-HT7), many of which have multiple subtypes.[1] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein coupled receptors (GPCRs) that initiate a cascade of intracellular signaling upon activation.[2] The intricate and often overlapping functions of these receptor subtypes necessitate the development of highly selective ligands to dissect their individual roles and to serve as targeted therapeutics.

Isamide, chemically known as N-chloroacetyl-5-methoxytryptamine, emerged in the scientific literature as a derivative of 5-methoxytryptamine and was pharmacologically characterized as a serotonin receptor antagonist in the late 1970s.[3] Its amide structure places it within a significant class of compounds that interact with serotonin receptors, and understanding its binding characteristics provides a valuable case study for researchers. The chloroacetyl group in isamide is a reactive moiety, suggesting that it may act as an irreversible or covalent antagonist, a property that has significant implications for its pharmacological profile and duration of action.

This guide will delve into the critical aspect of quantifying the interaction between isamide and serotonin receptors: its binding affinity. Binding affinity is a fundamental parameter that dictates the potency and selectivity of a drug, and its accurate determination is a cornerstone of drug discovery and development.

The Bedrock of Interaction: Principles of Receptor Binding Affinity

The interaction between a ligand, such as isamide, and its receptor is governed by the law of mass action.[4] This reversible binding event can be quantified to determine the affinity of the ligand for the receptor. Several key parameters are used to describe this interaction:

  • Dissociation Constant (Kd): This is the equilibrium constant for the dissociation of the ligand-receptor complex. It is a measure of the inherent affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity, meaning the ligand binds more tightly to the receptor.[4] Kd is expressed in molar units (e.g., nM, pM).

  • Inhibitory Constant (Ki): In competitive binding assays, the Ki is the equilibrium dissociation constant of the unlabeled test compound (the inhibitor). It represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value signifies a higher binding affinity of the test compound.

  • IC50 (Half-maximal inhibitory concentration): This is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand from its receptor. The IC50 value is dependent on the concentration of the radioligand used in the assay. It can be converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the radioligand.[5]

The accurate determination of these parameters is crucial for establishing the structure-activity relationship (SAR) of a series of compounds and for selecting promising drug candidates for further development.

Quantifying Affinity: The Radioligand Binding Assay

The radioligand binding assay remains the gold standard for the direct measurement of a ligand's affinity for a receptor. This technique utilizes a radioactively labeled ligand (radioligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be displaced by an unlabeled test compound, such as isamide, in a concentration-dependent manner.

Causality Behind Experimental Choices in a Competitive Binding Assay

The design of a robust radioligand binding assay requires careful consideration of several factors to ensure the data is accurate and reproducible. Here, we outline the rationale behind key experimental choices:

  • Choice of Radioligand: The ideal radioligand should possess high affinity and selectivity for the target receptor, as well as high specific activity to enable sensitive detection. For example, [3H]Ketanserin is a commonly used radioligand for the 5-HT2A receptor due to its high affinity and specificity.[6]

  • Receptor Source: The receptor source can be cell membranes from tissues endogenously expressing the receptor (e.g., rat frontal cortex for 5-HT2A receptors) or from cell lines stably expressing a cloned human receptor (e.g., CHO-K1 cells).[7][8] The use of cloned receptors ensures a homogenous population of a single receptor subtype, which is crucial for determining subtype selectivity.

  • Assay Buffer Composition: The buffer composition is optimized to maintain the integrity and functionality of the receptor. This typically includes a buffering agent (e.g., Tris-HCl), ions that may be required for receptor binding (e.g., MgCl2), and a protein carrier (e.g., BSA) to reduce non-specific binding of the radioligand to the assay tubes and filters.[6]

  • Incubation Time and Temperature: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This is determined through kinetic experiments (association and dissociation assays). The temperature is typically controlled to ensure consistency and can influence binding kinetics.[5]

  • Separation of Bound and Free Radioligand: Rapid separation of the receptor-bound radioligand from the unbound radioligand is critical. This is most commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes while allowing the free radioligand to pass through.[5]

  • Defining Non-Specific Binding: Not all binding of the radioligand is to the target receptor. Non-specific binding to other components of the assay system (e.g., filters, lipids) must be determined and subtracted from the total binding to yield the specific binding. This is achieved by including a high concentration of a known, unlabeled ligand that saturates the target receptors, leaving only the non-specific binding of the radioligand to be measured.[6]

A Self-Validating System: Step-by-Step Protocol for a Competitive Radioligand Binding Assay for Isamide at the 5-HT2A Receptor

This protocol provides a detailed methodology for determining the binding affinity of isamide for the human 5-HT2A receptor.

Materials and Reagents:

  • Isamide: Synthesized and purified, with a known concentration.

  • Radioligand: [3H]Ketanserin (specific activity ~70-90 Ci/mmol).

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A receptor.[7]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% Bovine Serum Albumin (BSA).[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled Ligand for Non-Specific Binding: 10 µM Ketanserin.

  • 96-well Microplates.

  • Glass Fiber Filters (e.g., GF/C).

  • Filtration Apparatus (Cell harvester).

  • Scintillation Vials and Scintillation Cocktail.

  • Liquid Scintillation Counter.

Experimental Workflow:

  • Membrane Preparation:

    • Thaw the h5-HT2A-CHO cell membranes on ice.

    • Homogenize the membranes in assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes in assay buffer to the desired final concentration (e.g., 10-20 µg of protein per well).[6]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]Ketanserin (at a final concentration near its Kd, e.g., 0.5 nM), and 100 µL of the membrane suspension.[6]

    • Non-Specific Binding (NSB): Add 50 µL of 10 µM unlabeled Ketanserin, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.[6]

    • Competitive Binding: Prepare serial dilutions of isamide in assay buffer. Add 50 µL of each isamide dilution, 50 µL of [3H]Ketanserin, and 100 µL of the membrane suspension.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[5]

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce non-specific binding) using a cell harvester.[8][9]

    • Wash the filters multiple times (e.g., 3 times with 3 mL) with ice-cold wash buffer to remove any unbound radioligand.[6]

  • Radioactivity Measurement:

    • Place the filters into scintillation vials.

    • Add scintillation cocktail to each vial.

    • Allow the vials to equilibrate in the dark.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of the total binding wells.

    • For the competitive binding wells, calculate the percentage of specific binding at each concentration of isamide.

    • Plot the percentage of specific binding against the logarithm of the isamide concentration.

    • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value for isamide using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [3H]Ketanserin used and Kd is the dissociation constant of [3H]Ketanserin for the 5-HT2A receptor.[5]

Isamide Binding Affinity Profile: A Comparative Overview

CompoundReceptor SubtypeKi (nM)Reference
Isamide 5-HT2A ~50 (Illustrative) -
Ketanserin5-HT2A2.0[8]
Risperidone5-HT2A4.8[10]
WAY-1006355-HT1A0.66[11]
Ondansetron5-HT3~1[10]

Note: The Ki value for Isamide is illustrative and intended for educational purposes to demonstrate data presentation. The values for the reference compounds are from published literature.

Visualizing the Science: Diagrams of Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), provide visual representations of key pathways and experimental workflows.

Serotonin (5-HT) Signaling Pathway via a Gq-Coupled Receptor (e.g., 5-HT2A)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Serotonin Serotonin (5-HT) Serotonin->Receptor Binds Isamide Isamide (Antagonist) Isamide->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: A simplified diagram of the 5-HT2A receptor signaling cascade.

Principle of Competitive Radioligand Binding Assay

G cluster_0 Total Binding cluster_1 Non-Specific Binding cluster_2 Competitive Binding Receptor1 Receptor Radioligand1 Radioligand (*) Receptor1->Radioligand1 Binds Receptor2 Receptor Unlabeled Excess Unlabeled Ligand Unlabeled->Receptor2 Saturates Radioligand2 Radioligand (*) Radioligand2->Receptor2 Blocked Receptor3 Receptor Isamide Isamide Isamide->Receptor3 Competes Radioligand3 Radioligand (*) Radioligand3->Receptor3 Competes

Caption: Illustration of competitive binding assay principles.

Experimental Workflow for Binding Affinity Determination

G A 1. Prepare Reagents (Membranes, Buffers, Ligands) B 2. Set up Assay Plate (Total, NSB, Competition) A->B C 3. Incubate to Equilibrium B->C D 4. Rapid Filtration (Separate Bound/Free) C->D E 5. Scintillation Counting (Measure Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Step-by-step workflow of a radioligand binding assay.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the principles and methodologies for determining the binding affinity of the serotonin receptor antagonist, isamide. A thorough understanding of these concepts and techniques is essential for any researcher in the field of neuropharmacology and drug discovery. The detailed protocol for the radioligand binding assay serves as a practical template that can be adapted for the characterization of other novel ligands.

Future research on isamide could focus on a comprehensive characterization of its binding profile across all serotonin receptor subtypes to better understand its selectivity. Furthermore, investigating the potential for covalent binding due to its chloroacetyl moiety would provide valuable insights into its mechanism of action and pharmacological properties. As our understanding of the serotonergic system continues to deepen, the development and characterization of precise molecular probes like isamide will remain a critical endeavor in the quest for more effective and safer therapeutics for a wide range of neurological and psychiatric disorders.

References

  • Wikipedia. (n.d.). Isamide. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • ChEMBL. (n.d.). Radioligand Binding Assay: Radioligand binding assays for human 5-HT2A receptor. EMBL-EBI. [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. [Link]

  • van de Witte, S. V., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. PubMed. [Link]

  • Kong, L., et al. (2021). Radioligand Binding Assay. Bio-protocol. [Link]

  • Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • Sun, S., et al. (2005). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. ResearchGate. [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • Fletcher, A., et al. (1996). A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. PubMed. [Link]

  • Rossi, M., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI. [Link]

  • ResearchGate. (n.d.). Affinity values (K i in nM) at selected serotonin receptor isoforms. [Link]

  • Ates, A., et al. (2018). 5-HT7 Receptor Antagonists with an Unprecedented Selectivity Profile. PubMed. [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

  • Glennon, R. A., et al. (n.d.). Serotonin Receptor Subtypes and Ligands. ACNP. [Link]

  • Miyata, K., & Honda, K. (1994). [Serotonin (5-HT)3 receptors: antagonists and their pharmacological profiles]. PubMed. [Link]

  • Chen, L., et al. (2022). Identification and Pharmacological Characterization of Two Serotonin Type 7 Receptor Isoforms from Mythimna separata. MDPI. [Link]

  • Cunningham, A. C., & Gedeon, J. Y. (2022). 5-HT2A receptors: Pharmacology and functional selectivity. PMC. [Link]

  • van Zwieten, P. A. (1991). Pharmacological profile of antihypertensive drugs with serotonin receptor and alpha-adrenoceptor activity. PubMed. [Link]

  • GtoPdb and ChEMBL. (n.d.). 5-hydroxytryptamine [Ligand Id: 5] activity data. [Link]

  • Barnes, N. M., & Sharp, T. (2020). Central 5-HT receptors and their function; present and future. Pure. [Link]

  • ResearchGate. (n.d.). Binding affinity (Ki) of compounds 1–3 at 5-HT1A receptors: Competition.... [Link]

Sources

Molecular Architecture and Pharmacological Profiling of CAS 21424-91-9 (Isamide): A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 21424-91-9, systematically identified as 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide and commonly known as Isamide , is a synthetic organic compound belonging to the tryptamine class[1][2]. Originally synthesized in the late 1960s during the exploration of melatonin analogs, Isamide has proven highly valuable as a selective competitive antagonist at serotonin (5-HT) receptors[2]. This whitepaper provides a comprehensive analysis of its chemical structure, physicochemical properties, synthesis methodologies, and pharmacological applications, designed for researchers and drug development professionals.

Chemical Identity and Structural Analysis

Isamide is structurally derived from 5-methoxytryptamine, featuring an indole core substituted with a methoxy group at the 5-position and an ethylamine chain at the 3-position[1]. The defining functional modification is the addition of an N-chloroacetyl group at the terminal nitrogen of the ethylamine chain[1][2].

This specific structural configuration dictates its receptor affinity. The indole core and methoxy group mimic endogenous serotonin, allowing the molecule to dock into the 5-HT receptor pocket, while the bulky, electron-withdrawing chloroacetyl group prevents the conformational changes necessary for receptor activation, thereby conferring antagonist properties[1][2].

G Isamide Isamide (CAS 21424-91-9) Indole Indole Core (Scaffold) Isamide->Indole Methoxy 5-Methoxy Group (Receptor Affinity) Isamide->Methoxy Ethylamine Ethylamine Linker (Spatial Orientation) Isamide->Ethylamine Chloroacetyl N-Chloroacetyl Group (Antagonist Activity) Isamide->Chloroacetyl Indole->Methoxy Indole->Ethylamine Ethylamine->Chloroacetyl

Figure 1: Structural components and functional contributions of Isamide.

Quantitative Data Summary

The fundamental physicochemical parameters of Isamide are summarized below to aid in analytical verification and formulation planning[1][2][3].

ParameterValue / Description
IUPAC Name 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
CAS Registry Number 21424-91-9
PubChem CID 192991
Molecular Formula C₁₃H₁₅ClN₂O₂
Molecular Weight 266.72 g/mol
Melting Point 148–150 °C
Solubility Soluble in dichloromethane, acetonitrile, THF, and ethanol
SMILES COC1=CC2=C(C=C1)NC=C2CCNC(=O)CCl
InChIKey UCLPNTKRPMTACI-UHFFFAOYSA-N

Synthesis Methodology and Reaction Causality

Isamide is synthesized via the acylation of 5-methoxytryptamine using chloroacetyl chloride[4]. The protocol below outlines the optimized laboratory-scale synthesis, emphasizing the mechanistic reasoning behind each experimental choice to ensure a self-validating workflow.

Synthesis A 5-Methoxytryptamine (1.0 eq) B Solvent: DCM or MeCN Base: Et3N (2.0 eq) A->B C Cool to 0 °C B->C D Chloroacetyl Chloride (1.2 eq, dropwise) C->D E Stir at RT (6-12h) D->E F Workup & Extraction (DCM / Na2SO4) E->F G Isamide (CAS 21424-91-9) Yield: 65-78% F->G

Figure 2: Step-by-step chemical synthesis workflow for Isamide.

Step-by-Step Synthesis Protocol
  • Precursor Dissolution: Dissolve 5-methoxytryptamine (1.0 eq) in anhydrous dichloromethane (DCM) or acetonitrile under an inert atmosphere (N₂ or Argon)[4].

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the highly reactive chloroacetyl chloride into chloroacetic acid.

  • Base Addition: Add triethylamine (Et₃N, 2.0 eq) to the stirring solution[4].

    • Causality: Et₃N acts as an acid scavenger. The acylation reaction generates hydrochloric acid (HCl) as a byproduct. Without a base, HCl would protonate the unreacted 5-methoxytryptamine, neutralizing its nucleophilicity and stalling the reaction[4].

  • Thermal Control: Submerge the reaction vessel in an ice-water bath to achieve an internal temperature of 0 °C[4].

    • Causality: The nucleophilic acyl substitution is highly exothermic. Cooling controls the reaction kinetics, preventing the degradation of the electron-rich indole ring and minimizing the formation of di-acylated side products.

  • Acylation: Introduce chloroacetyl chloride (1.2 eq) dropwise over 15–30 minutes[4].

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 6–12 hours[4].

  • In-Process Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The reaction is deemed complete when the polar amine spot disappears, replaced by a less polar amide spot.

  • Workup & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄[4].

  • Isolation: Concentrate the organic layer under reduced pressure. The crude white solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure Isamide (65–78% yield)[4].

Pharmacological Profile: 5-HT Receptor Antagonism

Isamide is recognized as a selective competitive antagonist of serotonin (5-HT) receptors[1][2]. Foundational pharmacological studies utilized isolated rat uterine tissue to demonstrate its efficacy, where it produced a dose-dependent blockade of 5-HT-induced contractions with a calculated pA₂ value of 4.42[1][5].

MOA Serotonin Serotonin (5-HT) (Agonist) Receptor 5-HT Receptor (Uterine Tissue) Serotonin->Receptor Activates Isamide Isamide (Competitive Antagonist) Isamide->Receptor Competes & Binds Response Muscle Contraction Receptor->Response Signal Transduction Blockade Contraction Blocked Receptor->Blockade Inhibition (pA2 = 4.42)

Figure 3: Competitive antagonism of 5-HT receptors by Isamide.

In Vitro Pharmacological Assay Protocol

To validate the antagonistic properties of Isamide, the following self-validating isolated tissue assay is employed:

  • Tissue Preparation: Isolate uterine horns from female rats pre-treated with estrogen (e.g., diethylstilbestrol) 24 hours prior to sacrifice[5].

    • Causality: Estrogen priming upregulates the expression of 5-HT receptors and synchronizes the estrous cycle, maximizing the signal-to-noise ratio and ensuring reproducible contractile responses[5].

  • Organ Bath Setup: Suspend the tissue in a 10 mL organ bath containing Tyrode's solution, maintained at 37 °C and continuously aerated with a mixture of 95% O₂ and 5% CO₂[5].

    • Causality: Tyrode's solution mimics physiological ionic strength and pH, while the gas mixture ensures tissue viability and stable buffering.

  • Equilibration: Apply a resting baseline tension of 1.0 g. Allow the tissue to equilibrate for 60 minutes, washing the bath with fresh Tyrode's solution every 15 minutes.

  • Agonist Baseline (Self-Validation): Generate a cumulative concentration-response curve using 5-HT (10⁻⁹ to 10⁻⁵ M) to establish the maximum contractility (Emax) of the specific tissue sample[1][5].

  • Antagonist Incubation: Wash the tissue repeatedly until baseline tension is restored. Incubate the tissue with a fixed concentration of Isamide for 20 minutes[1][5].

  • Challenge: Repeat the cumulative 5-HT dosing in the presence of Isamide.

  • Data Analysis: Plot the resulting data on a Schild regression graph. A parallel rightward shift of the 5-HT dose-response curve without a depression of the Emax confirms competitive antagonism, allowing for the calculation of the pA₂ value (affinity constant)[1][5].

Conclusion

CAS 21424-91-9 (Isamide) remains a critical tool compound in the study of serotonergic systems. Its straightforward synthesis from 5-methoxytryptamine and its selective, competitive antagonism at 5-HT receptors make it an invaluable reference standard for in vitro pharmacological assays and structural-activity relationship (SAR) studies involving tryptamine derivatives.

References

  • Grokipedia. "Isamide - Properties and synthesis." Retrieved from 1

  • PubChem. "Isamide | C13H15ClN2O2 | CID 192991." National Center for Biotechnology Information. Retrieved from3

  • Wikipedia. "Isamide." Retrieved from 2

  • Grokipedia. "Isamide - Synthesis Details." Retrieved from 4

  • Huidobro-Toro, J. P., Huidobro, F., & Ruiz, M. (1979). "N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus." Journal of Pharmacy and Pharmacology, 31(1), 371–374. Oxford Academic. Retrieved from 5

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Technical Whitepaper: The Pharmacological Role of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Isamide) in 5-HT Receptor Blockade

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological exploration of tryptamine derivatives has historically provided critical insights into serotonergic signaling. Among these, 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide —commonly known as Isamide or N-chloroacetyl-5-methoxytryptamine—stands out as a highly selective, competitive antagonist of 5-hydroxytryptamine (5-HT) receptors[1]. First synthesized in the late 1960s as a tricyclic analog of melatonin, Isamide was later pharmacologically characterized for its unique ability to block 5-HT-induced smooth muscle contractions without affecting other receptor systems[2]. This guide provides an in-depth technical analysis of Isamide's structural activity, mechanistic pathways, and the self-validating experimental protocols used to quantify its receptor kinetics.

Structural Activity Relationship (SAR) & Chemical Profile

Isamide is structurally derived from, a potent, non-selective 5-HT receptor agonist that naturally occurs in the pineal gland[3]. The critical structural modification in Isamide is the addition of a chloroacetyl group to the terminal amine.

Causality of the Modification: In classical serotonergic agonists, the basic primary or secondary amine is essential for anchoring the ligand to the conserved aspartate residue (e.g., Asp155 in the 5-HT2A receptor) within the orthosteric binding pocket. By acylating this amine with a chloroacetyl group, the basicity of the nitrogen is eliminated, and steric bulk is introduced. This transforms the molecule from an agonist into a competitive antagonist. The indole core and 5-methoxy group retain the molecule's affinity for the 5-HT receptor, allowing it to occupy the binding site and sterically hinder endogenous serotonin from binding, without inducing the conformational change required for G-protein activation[4].

Quantitative Chemical & Pharmacological Data

To facilitate comparison with other serotonergic ligands, Isamide's core parameters are summarized below:

ParameterValue / Description
Compound Name Isamide (N-chloroacetyl-5-methoxytryptamine)
IUPAC Name 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Molecular Formula C13H15ClN2O2
Molar Mass 266.72 g/mol
Primary Target 5-Hydroxytryptamine (5-HT) Receptors
Mechanism of Action Selective Competitive Antagonist
Binding Affinity (pA2) 4.42 (in isolated rat uterine tissue)
Selectivity Profile Spares Oxytocin, Bradykinin, and Adrenaline receptors

Pharmacodynamics: Affinity, Selectivity, and Kinetics

Isamide exhibits a distinct pharmacological profile characterized by moderate affinity but exceptionally high selectivity. In classical organ bath assays using isolated rat uterine tissue, Isamide produces a dose-dependent, parallel rightward shift of the 5-HT concentration-response curve[2].

Receptor Kinetics and Hypersensitization: A fascinating aspect of Isamide's pharmacodynamics is its transient duration of action. The blockade is short-lasting and fully reversible upon washout. Crucially, post-recovery tissues often exhibit a dose-dependent increase in sensitivity to subsequent 5-HT applications[2]. This hypersensitization suggests that temporary competitive blockade by Isamide may rapidly alter receptor conformation or temporarily disrupt inhibitory autocrine feedback loops, leading to a compensatory upregulation in receptor responsiveness[5].

Mechanistic Pathway of 5-HT Receptor Blockade

In smooth muscle tissues such as the rat uterus, 5-HT primarily acts through 5-HT2A-like receptors, which are Gq/11-coupled G-protein coupled receptors (GPCRs)[5].

Activation by 5-HT leads to the exchange of GDP for GTP on the Gq alpha subunit, which subsequently activates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which culminates in smooth muscle contraction. Isamide acts as a competitive antagonist at the orthosteric site, preventing 5-HT from binding and halting the entire Gq/11 signal transduction cascade at its origin[2].

Pathway Serotonin 5-HT (Agonist) Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor Binds & Activates Isamide Isamide (Antagonist) Isamide->Receptor Competitive Blockade Gq Gq/11 Protein Activation Receptor->Gq Signal Transduction PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Fig 1: Mechanistic pathway of 5-HT receptor activation and competitive blockade by Isamide.

Experimental Workflows: The Self-Validating Organ Bath Bioassay

To accurately quantify the antagonistic properties of Isamide, researchers utilize the isolated rat uterus bioassay, as established in foundational pharmacological literature ()[6]. This protocol is designed as a self-validating system : the competitive nature of the antagonist is mathematically proven only if the maximal response (Emax) to the agonist remains unchanged while the EC50 shifts to the right.

Step-by-Step Methodology & Causal Logic
  • Tissue Preparation (Isolation): Uterine horns are rapidly excised from estrogen-primed female rats. Causality: Estrogen priming (e.g., diethylstilbestrol injection 24h prior) synchronizes the tissue in estrus, maximizing the expression and sensitivity of 5-HT receptors and ensuring consistent, robust contractile responses[7].

  • Equilibration: The tissue is suspended in an organ bath containing De Jalon's or Krebs-Henseleit solution, maintained at 37°C, and continuously aerated with 95% O2 / 5% CO2. Causality: The specific ion concentration of the buffer maintains the resting membrane potential. Aeration with 5% CO2 is critical to buffer the bicarbonate in the solution, maintaining a physiological pH of 7.4. The tissue is left under a resting tension of 1g for 60 minutes to recover from surgical shock and establish a stable baseline.

  • Baseline 5-HT Dose-Response Curve: Cumulative concentrations of 5-HT are added to the bath to generate a baseline concentration-response curve. Causality: This establishes the tissue's innate EC50 and Emax, serving as the internal control for the specific tissue strip.

  • Washout Phase: The bath is flushed multiple times with fresh buffer until baseline tension is restored.

  • Isamide Incubation: The tissue is pre-incubated with a fixed concentration of Isamide for 10-15 minutes. Causality: This duration allows the antagonist to reach thermodynamic equilibrium with the receptor binding sites before the agonist is introduced.

  • Antagonized Dose-Response Curve: A second cumulative 5-HT curve is generated in the continuous presence of Isamide.

  • Schild Plot Analysis (Validation): The dose ratios (EC50 in presence of antagonist / EC50 of baseline) are calculated. A Schild plot (log(dose ratio - 1) vs. log[Antagonist]) is generated. Self-Validation: If the slope of the Schild regression is not significantly different from -1.0, the system validates that Isamide is acting purely as a competitive antagonist. The x-intercept yields the pA2 value (4.42)[2].

Workflow Prep 1. Tissue Preparation (Rat Uterus Isolation) Equil 2. Equilibration Phase (Organ Bath, 37°C, 95% O2) Prep->Equil Base 3. Baseline 5-HT Dose-Response Curve Equil->Base Wash 4. Washout Phase (Krebs Solution) Base->Wash Incubate 5. Isamide Incubation (Antagonist Exposure) Wash->Incubate Test 6. Antagonized 5-HT Dose-Response Curve Incubate->Test Analyze 7. Schild Plot Analysis (pA2 Calculation) Test->Analyze

Fig 2: Step-by-step organ bath experimental workflow for evaluating Isamide antagonism.

References

  • Title: Isamide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus Source: Journal of Pharmacy and Pharmacology (Oxford Academic) URL: [Link]

  • Title: 5-Methoxytryptamine - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Evidence that serotonin affects female sexual functioning via peripheral mechanisms Source: Physiology & Behavior URL: [Link]

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Targeted Covalent Probes in GPCR Pharmacology: A Technical Guide to 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Isamide)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of G-protein-coupled receptor (GPCR) pharmacology, the transition from reversible ligands to targeted covalent inhibitors (TCIs) represents a paradigm shift in drug discovery. 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide , commonly known as Isamide [1], is a prototypical chemical probe that bridges this gap. Discovered in the late 1960s and later characterized as a selective serotonin (5-HT) receptor antagonist [2], Isamide is the N-chloroacetyl derivative of 5-methoxytryptamine.

This whitepaper provides an in-depth technical analysis of Isamide, detailing its structural causality, mechanistic pharmacology, and the self-validating experimental methodologies required to leverage its chloroacetamide warhead in modern receptor studies.

Chemical Profile and Structural Causality

The rational design of GPCR probes relies on marrying a highly specific recognition moiety (the pharmacophore) with a functional effector. Isamide achieves this by modifying the endogenous structure of melatonin (N-acetyl-5-methoxytryptamine).

By substituting a single hydrogen atom on the acetyl methyl group with a highly electronegative chlorine atom, the molecule shifts from a reversible agonist to a reactive electrophile. The 5-methoxyindole core drives the initial non-covalent recognition at serotonergic and melatonergic binding pockets, while the alpha-chloroacetamide group serves as a "quiet" electrophile—remaining relatively stable in aqueous physiological conditions until driven into close proximity with a nucleophilic residue (such as Cysteine) within the target receptor.

Table 1: Physicochemical and Structural Parameters
ParameterValueCausality / Pharmacological Significance
IUPAC Name 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideDefines structural homology to endogenous tryptamines.
CAS Number 21424-91-9Standardized identifier for reagent procurement [3].
Molecular Weight 266.72 g/mol Low molecular weight ensures favorable tissue penetration.
Warhead Type Alpha-ChloroacetamideMild electrophile; minimizes off-target toxicity compared to iodoacetamides.
Primary Target 5-HT Receptors (Peripheral)Acts as a competitive antagonist, blocking 5-HT-induced contractions.

Mechanistic Pharmacology: The Electrophilic Warhead

The pharmacological utility of Isamide stems from its two-step binding kinetics. Unlike standard reversible antagonists, targeted covalent probes operate via a mechanism where initial affinity ( Ki​ ) is followed by an irreversible alkylation event ( kinact​ ).

When Isamide enters the GPCR binding pocket, the 5-methoxyindole ring anchors the molecule via π−π stacking and hydrogen bonding. This high local concentration positions the chloroacetamide warhead adjacent to a nucleophilic thiol group (from a Cysteine residue). An SN​2 nucleophilic substitution occurs, displacing the chloride ion and forming a permanent, irreversible thioether bond. This effectively permanently silences the receptor, making Isamide an invaluable tool for receptor turnover and structural mapping studies.

CovalentMechanism Ligand Isamide Probe (Electrophile) Complex Non-Covalent Complex Ligand->Complex k_on Receptor Target GPCR (Cys Nucleophile) Receptor->Complex k_on Complex->Ligand k_off Adduct Covalent Thioether Adduct Complex->Adduct k_inact (Alkylation)

Kinetic model of Isamide's two-step covalent binding to target GPCRs.

Experimental Methodologies

To ensure scientific integrity, the synthesis and pharmacological validation of Isamide must follow strict, self-validating protocols. Below are the optimized methodologies, complete with the mechanistic rationale for each step.

Protocol A: Synthesis of Isamide via Acylation

This protocol details the conversion of 5-methoxytryptamine to Isamide [4].

  • Solvent Preparation: Dissolve 5.0 mmol of 5-methoxytryptamine in 15 mL of anhydrous tetrahydrofuran (THF).

    • Causality: Anhydrous THF is an aprotic solvent that prevents the premature aqueous hydrolysis of the highly reactive chloroacetyl chloride.

  • Thermal Control: Chill the reaction vessel to 0°C using an ice bath.

    • Causality: Initiating the reaction at 0°C suppresses exothermic side reactions, such as di-acylation or polymerization of the tryptamine core.

  • Reagent Addition: Slowly add 6.0 mmol of chloroacetyl chloride dropwise, immediately followed by 10.0 mmol of triethylamine (TEA).

    • Causality: TEA serves as an acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the protonation of 5-methoxytryptamine, which would otherwise render its primary amine non-nucleophilic and halt the reaction.

  • Reaction Propagation: Remove the ice bath and stir the mixture at room temperature for 6 hours.

  • Quenching & Extraction: Quench the reaction with distilled water. Dilute with Ethyl Acetate (EtOAc), and wash the organic layer sequentially with water and brine.

    • Causality: The aqueous wash removes the water-soluble TEA-HCl salts and unreacted tryptamine, isolating the hydrophobic Isamide in the organic layer.

  • Purification: Dry the organic layer over MgSO4​ , filter, and concentrate under reduced pressure to yield Isamide as a white solid.

SynthesisWorkflow Step1 1. Dissolve 5-Methoxytryptamine in Anhydrous THF Step2 2. Chill to 0°C (Prevents Over-Acylation) Step1->Step2 Step3 3. Add Chloroacetyl Chloride + TEA (Acid Scavenging) Step2->Step3 Step4 4. Stir at RT for 6h (Drives Reaction) Step3->Step4 Step5 5. Aqueous Quench & Extract (Removes Salts) Step4->Step5 Step6 6. Crystallization (Yields Pure Isamide) Step5->Step6

Step-by-step synthetic workflow for Isamide with mechanistic rationale.

Protocol B: Self-Validating Receptor Washout Assay

To prove that Isamide acts as a covalent modifier rather than a simple reversible antagonist, a functional washout assay must be performed on isolated tissue (e.g., rat uterus)[2].

  • Baseline Establishment: Induce contractions in the isolated tissue using a known concentration of 5-HT. Record the maximal response ( Emax​ ).

  • Ligand Incubation: Incubate the tissue with Isamide ( 10−5 M) for 30 minutes.

  • Antagonism Verification: Re-challenge the tissue with 5-HT to confirm the blockade of the receptor (reduction in Emax​ ).

  • Extensive Washout (The Internal Control): Wash the tissue bath with fresh physiological buffer every 5 minutes for a total of 60 minutes.

    • Causality: This step is the self-validating core of the assay. Extensive washing removes all unbound or reversibly bound ligand from the tissue preparation.

  • Final Challenge: Administer 5-HT once more.

    • Interpretation: If the receptor's sensitivity to 5-HT fully recovers, the binding was reversible. If the Emax​ remains permanently depressed, Isamide has successfully formed a covalent thioether bond with the receptor, validating its irreversible mechanism.

Quantitative Data & Pharmacological Parameters

The historical pharmacological evaluation of Isamide demonstrates its efficacy as a selective antagonist. The data below summarizes its binding profile in peripheral tissue models.

Table 2: Pharmacological Binding Profile
Assay / ParameterValue / ObservationReference Context
5-HT Antagonism (Rat Uterus) pA2​=4.42 Indicates moderate affinity, dose-dependent blockade of 5-HT-induced contractions [2].
Receptor Selectivity High for 5-HTSpares responses to oxytocin, bradykinin, and adrenaline, proving pharmacophore specificity[1].
Target Residues (Theoretical) Cysteine (Cys)Chloroacetamides selectively alkylate thiols at physiological pH ( pH≈7.4 ).

Future Perspectives in GPCR Targeted Covalent Inhibitors

Isamide serves as a foundational scaffold for the development of next-generation GPCR probes. While its historical use was primarily focused on serotonergic antagonism in peripheral tissues, its structural homology to melatonin makes it an ideal starting point for designing covalent probes targeting the MT1​ and MT2​ receptors in the central nervous system. By utilizing the chloroacetamide warhead, researchers can map the exact cysteine residues involved in ligand binding, paving the way for advanced structural biology techniques like X-ray crystallography and cryo-EM of ligand-bound GPCR states.

References

  • Wikipedia Contributors. "Isamide." Wikipedia, The Free Encyclopedia. Available at:[Link] [1]

  • Huidobro-Toro JP, Huidobro F, Ruiz M. "N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus." Journal of Pharmacy and Pharmacology, 1979; 31(6): 371–374. Available at:[Link][1]

  • LookChem. "N-[2-(5-Methoxy-1H-indole-3-yl)ethyl]-2-chloroacetamide (CAS 21424-91-9)." LookChem Chemical Database. Available at:[Link][2]

  • Zhai, X., et al. "Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease." National Institutes of Health (PMC). Available at:[Link] (Referenced for standard tryptamine chloroacetylation protocols).[3]

Sources

In Vitro Pharmacodynamics of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: A Technical Guide to Isamide as a Dual-Action Pharmacological Probe

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthetic tryptamine derivative 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (IUPAC name)[1], commonly identified in pharmacological literature as Isamide or N-chloroacetyl-5-methoxytryptamine [1], represents a highly specialized tool in receptor pharmacology[2]. First synthesized during the exploration of tricyclic melatonin analogs in 1969[1] and pharmacologically characterized in 1979[1], this compound bridges the gap between serotonergic antagonism and melatonergic affinity labeling.

As a Senior Application Scientist, I approach this molecule not merely as a ligand, but as a structural probe. By substituting the standard acetyl group of melatonin with an electrophilic chloroacetyl warhead, researchers engineered a molecule capable of dual functionality: acting as a competitive antagonist at 5-hydroxytryptamine (5-HT) receptors[1], while serving as a potential covalent alkylating agent for melatonin (MT) receptor mapping.

Structural Pharmacology & Mechanistic Rationale

To understand the in vitro behavior of Isamide, one must deconstruct its pharmacophore. The molecule consists of two critical domains that dictate its causality in experimental models:

  • The 5-Methoxyindole Core (Recognition Domain): This region is perfectly isosteric to endogenous serotonin (5-HT) and melatonin. It drives high-affinity recognition, allowing the molecule to partition into the orthosteric binding pockets of both 5-HT and MT1/MT2 receptors.

  • The Alpha-Chloroacetamide Group (Electrophilic Warhead): This is where the mechanistic divergence occurs. The electron-withdrawing chlorine atom polarizes the adjacent alpha-carbon. In the microenvironment of a receptor, this highly electrophilic carbon becomes susceptible to nucleophilic attack by electron-rich amino acid side chains (such as the sulfhydryl group of cysteine residues).

Causality in Assay Design: When designing in vitro assays, temperature and incubation time are critical. At lower temperatures or shorter incubation times, Isamide behaves as a reversible, competitive antagonist due to steric hindrance[3]. However, under extended incubation at physiological temperatures (37°C), the activation energy threshold is crossed, allowing the chloroacetyl group to covalently alkylate the receptor, transitioning the molecule into an irreversible affinity label.

In Vitro Pharmacodynamics: Serotonergic & Melatonergic Pathways

Serotonergic Antagonism (5-HT Receptors)

In isolated smooth muscle preparations, Isamide functions as a selective, competitive antagonist of 5-HT[4]. Foundational studies utilizing the isolated rat uterus demonstrated that Isamide produces a dose-dependent rightward shift in 5-HT contraction curves[3].

  • Affinity: It exhibits a pA2 value of 4.42, indicating a moderate, micromolar-range affinity (Kb ≈ 38 µM)[3].

  • Selectivity: The antagonism is highly tissue-specific and receptor-selective. It completely spares contractions induced by oxytocin or bradykinin in the uterus, and does not alter adrenergic responses in the rat vas deferens[3].

Melatonergic Affinity Labeling (MT1/MT2 Receptors)

Because Isamide is structurally the N-chloroacetyl derivative of 5-methoxytryptamine, it is recognized by MT receptors as a melatonin analog[1]. In chronobiological research, haloacetamide derivatives of tryptamines are deployed to irreversibly bind and isolate MT receptor subtypes, providing a physical tag for structural mapping.

Pathway cluster_0 Serotonergic Pathway (5-HT) cluster_1 Melatonergic Pathway (MT1/MT2) Isamide 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Isamide) HT_Rec 5-HT Receptor (Uterine Smooth Muscle) Isamide->HT_Rec Indole Core Recognition MT_Rec MT1 / MT2 Receptors Isamide->MT_Rec Melatonin Isostere Blockade Competitive Blockade (pA2 = 4.42) HT_Rec->Blockade Binding Relaxation Inhibition of Contraction Blockade->Relaxation Functional Outcome Alkylation Affinity Labeling (Covalent Alkylation) MT_Rec->Alkylation Nucleophilic Attack Mapping Receptor Mapping / Isolation Alkylation->Mapping Structural Probe

Figure 1: Dual pharmacodynamic pathways of Isamide targeting 5-HT and MT receptors.

Quantitative Pharmacodynamic Profile

The following table summarizes the quantitative in vitro data for Isamide, establishing its baseline parameters for experimental design.

ParameterDescription / ValueModel / Target
Compound Name 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideN/A
Common Synonyms Isamide, N-chloroacetyl-5-methoxytryptamineN/A
Primary Action Competitive Antagonist (Reversible)5-HT Receptors
Secondary Action Affinity Label (Irreversible Alkylating Probe)MT1 / MT2 Receptors
Antagonist Affinity (pA2) 4.42 (Moderate affinity, ~38 µM Kb)Rat Uterus (In Vitro)
Selectivity Profile Blocks 5-HT; Spares Oxytocin, Bradykinin, AdrenalineSmooth Muscle Preparations

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in pharmacological data, every assay must be designed as a self-validating system. Below are the optimized, step-by-step protocols for evaluating Isamide.

Protocol 1: Isolated Tissue Bath Assay (5-HT Antagonism)

Objective: To quantify the competitive antagonism (pA2) of Isamide against 5-HT.

  • Tissue Preparation: Isolate uterine horns from estrogen-primed female rats.

    • Causality: Estrogen priming upregulates 5-HT receptor density and synchronizes the tissue into estrus, ensuring maximum contractile amplitude and a high signal-to-noise ratio.

  • Organ Bath Equilibration: Suspend the tissue in a 10 mL organ bath containing De Jalon's solution maintained at 32°C, aerated with 95% O2 / 5% CO2.

    • Causality: De Jalon's solution utilizes a lowered calcium concentration (0.3 mM) compared to standard Krebs buffer. This strictly suppresses spontaneous myogenic automatism, ensuring recorded contractions are purely agonist-induced.

  • Baseline Validation (Self-Validating Step): Generate two consecutive cumulative dose-response curves to 5-HT (1 nM to 10 µM).

    • Validation Mechanism: The tissue serves as its own internal control. If the two baseline curves do not superimpose within a 10% variance margin, the preparation is deemed biologically unstable and discarded, preventing false-positive antagonist shifts.

  • Antagonist Incubation: Wash the tissue and incubate with Isamide (e.g., 10 µM - 100 µM) for 20 minutes.

    • Causality: The lipophilic 5-methoxyindole core requires sufficient time to partition into the tissue matrix and achieve steady-state equilibrium at the orthosteric site prior to the agonist challenge.

  • Schild Regression Analysis: Construct a post-incubation 5-HT dose-response curve. Calculate the dose ratio (DR) and plot log(DR−1) against log[Isamide] to derive the pA2 value.

Workflow Step1 Tissue Isolation (Rat Uterus) Step2 Organ Bath (De Jalon's, 32°C) Step1->Step2 Step3 Baseline 5-HT Dose-Response Step2->Step3 Step4 Isamide Incubation (20 min) Step3->Step4 Step5 Post-Incubation 5-HT Dosing Step4->Step5 Step6 Schild Plot Analysis Step5->Step6

Figure 2: Self-validating isolated tissue bath workflow for Schild plot analysis.

Protocol 2: Radioligand Affinity Labeling Assay (MT Receptors)

Objective: To utilize Isamide's chloroacetyl warhead for the structural mapping of melatonin receptors.

  • Membrane Preparation: Homogenize CHO cells stably expressing human MT1 or MT2 receptors in Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Incubation & Alkylation: Incubate membrane aliquots with varying concentrations of Isamide (1 µM - 100 µM) at 37°C for 60 minutes.

    • Causality: The elevated temperature (37°C) provides the necessary activation energy for the nucleophilic attack by receptor cysteine thiols onto the electrophilic alpha-carbon of Isamide, facilitating covalent alkylation.

  • Rapid Washout (Self-Validating Step): Centrifuge the membranes at 50,000 x g and wash three times with ice-cold buffer.

    • Validation Mechanism: This rigorous washout removes all unbound and reversibly bound ligand. If subsequent radioligand binding capacity (Bmax) is permanently diminished without a change in Kd, it natively proves that Isamide has bound irreversibly, validating its role as a covalent affinity label.

  • Radioligand Challenge: Resuspend the washed membranes and incubate with [2-125I]-iodomelatonin (100 pM) for 1 hour at 25°C. Quantify bound radioactivity using a gamma counter to determine the extent of receptor alkylation.

References

  • Title: Isamide - Wikipedia. Source: Wikipedia, The Free Encyclopedia. URL: [Link][1]

  • Title: N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus. Source: Journal of Pharmacy and Pharmacology. URL:[Link][4]

  • Title: PubChem Compound Summary for CID 192991, Isamide. Source: National Center for Biotechnology Information (PubChem). URL:[Link][2]

  • Title: Tricyclic analogs of melatonin. Source: Journal of Medicinal Chemistry. URL:[Link][1]

  • Title: Isamide - Grokipedia. Source: Grokipedia. URL:[Link][3]

Sources

Methodological & Application

Application Note: In Vitro Pharmacological Profiling of 5-HT Antagonism Using N-Chloroacetyl-5-methoxytryptamine (Isamide)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacodynamic Rationale

The characterization of serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes relies heavily on highly selective pharmacological tool compounds. N-chloroacetyl-5-methoxytryptamine , commonly known as , is a synthetic tryptamine derivative featuring an indole core with a methoxy group at the 5-position and a chloroacetyl-substituted ethylamine side chain.

Despite the presence of a chloroacetyl group—a moiety often associated with irreversible alkylating agents—Isamide functions as a reversible, competitive antagonist at 5-HT receptors. It is particularly valued in classical in vitro organ bath pharmacology for its remarkable selectivity; it effectively blocks 5-HT-induced smooth muscle contractions without altering tissue sensitivity to other endogenous mediators like oxytocin, bradykinin, or catecholamines [1].

This application note provides a comprehensive, causality-driven protocol for utilizing Isamide in isolated tissue assays, specifically focusing on the estrogen-primed rat uterus model, which remains a gold standard for evaluating 5-HT receptor kinetics.

G Isamide Isamide (N-chloroacetyl-5-methoxytryptamine) Receptor 5-HT Receptor (Smooth Muscle) Isamide->Receptor Competitive Antagonism Serotonin Serotonin (5-HT) Serotonin->Receptor Agonism Gq Gq Protein Activation Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 / DAG Production PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Contraction Smooth Muscle Contraction Ca2->Contraction

Fig 1: 5-HT receptor activation and competitive antagonism by Isamide.

Quantitative Pharmacological Profile

To design an effective in vitro assay, researchers must understand the binding kinetics and affinity metrics of the antagonist. Isamide exhibits moderate affinity, necessitating micromolar concentrations in the bath to achieve significant rightward shifts in the 5-HT concentration-response curve (CRC).

Table 1: Pharmacological Parameters of Isamide in Isolated Tissue

ParameterValue / DescriptionExperimental Implication
IUPAC Name 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideStructural analog of 5-methoxytryptamine.
Target Affinity (pA₂) 4.42 (vs. 5-HT in rat uterus)Indicates moderate affinity (~38 µM Kd​ ); requires 10–100 µM bath concentrations for robust blockade.
Binding Kinetics Competitive, ReversibleAntagonism can be surmounted by high 5-HT concentrations; requires thorough washout protocols.
Selectivity Spares Oxytocin, Bradykinin, AdrenalineIdeal tool for isolating 5-HT-specific pathways in multi-receptor tissue models.
Post-Washout Effect Heightened sensitivity to 5-HTBaseline shifts may occur post-washout; requires careful time-matched vehicle controls.

Data supported by the foundational characterization by.

Experimental Workflow & Causality

The following protocol utilizes the isolated rat uterus. Every step is engineered to create a self-validating system , ensuring that any observed antagonism is mathematically quantifiable and biologically specific.

Workflow Prep 1. Tissue Preparation (Estrogen-primed Rat Uterus) Bath 2. Organ Bath Setup (De Jalon's, 32°C, 95% O2) Prep->Bath Equil 3. Equilibration (1g tension, 60 mins) Bath->Equil Baseline 4. Baseline 5-HT CRC (Determine EC50) Equil->Baseline Wash 5. Washout & Recovery (Restore resting tension) Baseline->Wash Antagonist 6. Isamide Incubation (15 mins pre-treatment) Wash->Antagonist Test 7. 5-HT CRC + Isamide (Measure rightward shift) Antagonist->Test Data 8. Schild Plot Analysis (Calculate pA2) Test->Data

Fig 2: Workflow for evaluating 5-HT antagonism in isolated tissue.

Step-by-Step Methodology
Step 1: Animal Priming (24 Hours Prior)
  • Action: Inject female virgin rats (150-200g) subcutaneously with diethylstilbestrol (0.1 mg/kg) or estradiol benzoate 24 hours prior to sacrifice.

  • Causality: The uterus undergoes drastic structural and receptor-level changes during the estrous cycle. Estrogen priming artificially synchronizes the tissue into estrus, upregulating 5-HT receptors and ensuring maximal, reproducible contractile responses while minimizing biological variance.

Step 2: Tissue Isolation & Organ Bath Setup
  • Action: Euthanize the animal, rapidly excise the uterine horns, and clean them of surrounding fat. Suspend 1.5 cm segments longitudinally in a 10 mL organ bath containing De Jalon's solution maintained at 30–32°C and continuously aerated with 95% O2​ / 5% CO2​ .

  • Causality: Why De Jalon's solution instead of standard Tyrode's or Krebs? De Jalon's solution contains a intentionally lowered calcium concentration (~0.3 mM). This low extracellular calcium suppresses the spontaneous, rhythmic contractions typical of uterine smooth muscle, providing a flat, stable baseline critical for accurately measuring agonist-induced tonic contractions.

Step 3: Equilibration
  • Action: Apply a resting tension of 1.0 g. Allow the tissue to equilibrate for 45–60 minutes, washing with fresh De Jalon's solution every 15 minutes. Adjust tension back to 1.0 g as the tissue relaxes.

  • Causality: Mechanical stretching induces stress relaxation in smooth muscle. A strict equilibration period ensures the tissue reaches a steady-state length-tension relationship, preventing drifting baselines during the assay.

Step 4: Baseline 5-HT Concentration-Response Curve (CRC)
  • Action: Add 5-HT to the bath cumulatively (e.g., 10−9 M to 10−5 M), increasing the concentration in half-log units only after the previous contraction has reached a plateau. Record the maximum contraction ( Emax​ ) and calculate the EC50​ .

  • Causality: Establishes the baseline sensitivity of the specific tissue segment. Because Isamide is a competitive antagonist, you must know the baseline EC50​ to accurately measure the dose ratio (rightward shift) later.

Step 5: Washout & Antagonist Incubation
  • Action: Wash the tissue repeatedly over 30 minutes until resting tension returns to baseline. Add Isamide to the bath at a fixed concentration (e.g., 30 µM). Incubate for exactly 15 minutes.

  • Causality: A 15-minute incubation allows Isamide to reach equilibrium with the 5-HT receptors in the tissue compartment. Because Isamide's antagonism is short-lasting, the incubation time must be strictly controlled and consistent across all replicates.

Step 6: Antagonist-Shifted CRC
  • Action: In the continuous presence of Isamide, repeat the cumulative 5-HT CRC.

  • Causality: If Isamide is acting as a competitive antagonist, the new CRC will shift to the right (higher EC50​ ) without a depression of the maximum response ( Emax​ ).

Building a Self-Validating System

To ensure high scientific integrity (E-E-A-T), the protocol must include internal controls to prove that the lack of contraction is due to specific receptor antagonism, not tissue death or non-specific toxicity from the chloroacetyl moiety.

  • The Time-Control Tissue (Desensitization Check): Set up a parallel organ bath with a uterine segment from the same animal. Run the exact same protocol, but substitute Isamide with the vehicle (e.g., DMSO or saline). Why? 5-HT receptors are prone to rapid tachyphylaxis (desensitization) [2]. The time-control proves that the rightward shift in the Isamide group is due to the drug, not simply receptor fatigue from the first CRC.

  • The Selectivity Control (Mechanism Check): After the Isamide CRC, wash the tissue and add a sub-maximal dose of Oxytocin (e.g., 1 mU/mL). Why? Isamide specifically blocks 5-HT receptors. If the tissue contracts robustly to oxytocin in the presence of Isamide, it proves the intracellular contractile machinery (Gq, PLC, Ca2+ release) is perfectly intact, validating the target-specific nature of the antagonism.

  • Schild Plot Analysis: Test at least three different concentrations of Isamide (e.g., 10 µM, 30 µM, 100 µM) across different tissues. Plot log(Dose Ratio−1) against −log[Isamide] . A linear regression with a slope of approximately 1.0 mathematically validates that the antagonism is strictly competitive. The x-intercept yields the pA2​ value (expected ~4.42).

References

  • N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus. Huidobro-Toro JP, Huidobro F, Ruiz M. Journal of Pharmacy and Pharmacology, Volume 31, Issue 1, June 1979, Pages 371–374. URL:[Link] [1]

  • Dual agonist-antagonist effects of 5-hydroxytryptamine (5-HT) in the guinea pig ileum: evidence for a selective receptor desensitization effect. Huidobro-Toro JP, Foree B. European Journal of Pharmacology, Volume 61, Issue 4, February 1980, Pages 335–345. URL:[Link]

  • Isamide. Wikipedia, The Free Encyclopedia. URL: [Link] [1]

Application Note: Pharmacological Blockade of Serotonin-Induced Uterine Contractions Using Isamide in Rat Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Isamide (N-chloroacetyl-5-methoxytryptamine) is a synthetic tryptamine derivative utilized as a selective, competitive antagonist of peripheral serotonin (5-HT) receptors. This application note provides a comprehensive, self-validating in vitro methodology for utilizing isamide to block 5-HT-induced contractions in isolated rat uterine smooth muscle. Designed for pharmacologists and drug development scientists, this guide emphasizes mechanistic causality, internal protocol validation, and the unique receptor sensitization phenomena associated with isamide washout.

Mechanistic Rationale & Pharmacological Context

In the peripheral reproductive system, serotonin acts as a potent vasoactive and contractile agent. In the rat uterus, 5-HT binds to specific 5-HT receptors (primarily Gq-coupled), initiating a signaling cascade that activates Phospholipase C (PLC), mobilizes intracellular calcium ( Ca2+ ), and triggers myosin light chain kinase (MLCK) to induce smooth muscle contraction.

Isamide structurally features an indole ring with a 5-methoxy group and a chloroacetyl-substituted ethylamine side chain (). This specific N-chloroacetyl modification confers its ability to act as a competitive antagonist at these receptor sites. Early pharmacological characterizations demonstrated that isamide produces a dose-dependent blockade of 5-HT-induced uterine contractions with a pA2​ value of 4.42, indicating moderate affinity but exceptionally high selectivity ().

The Sensitization Phenomenon: A critical dynamic of isamide is its transient binding profile. While acute administration temporarily blocks 5-HT receptors, subsequent washout often leaves the uterine tissue in a state of heightened sensitivity to 5-HT, resulting in amplified contractile responses. This demonstrates how peripheral 5-HT modulates smooth muscle contractility in genital tissues, a mechanism with implications for female sexual function and arousal ().

Mechanism 5 5 HT Serotonin (5-HT) Receptor 5-HT Receptor HT->Receptor Agonist Isamide Isamide Isamide->Receptor Competitive Block Signaling Gq / PLC Pathway Receptor->Signaling Calcium Ca2+ Release Signaling->Calcium Contraction Uterine Contraction Calcium->Contraction

Figure 1: Isamide competitive antagonism of 5-HT-induced uterine smooth muscle contraction.

Quantitative Pharmacological Parameters

To accurately interpret experimental results, researchers must benchmark their findings against established pharmacological metrics for isamide and control agonists in rat uterine tissue.

Pharmacological AgentTarget ReceptorPrimary ActionKey MetricSpecificity / Notes
Serotonin (5-HT) 5-HT ReceptorsAgonist (Contraction) EC50​≈10−7 MFully blocked by Isamide.
Isamide 5-HT ReceptorsCompetitive Antagonist pA2​=4.42 Reversible; induces post-washout sensitization.
Oxytocin Oxytocin ReceptorsAgonist (Contraction) EC50​≈10−9 MUnaffected by Isamide (Used as viability control).
Bradykinin B2 ReceptorsAgonist (Contraction) EC50​≈10−8 MUnaffected by Isamide (Alternative control).

Experimental Protocol: Self-Validating Organ Bath Assay

This protocol is engineered as a self-validating system . By incorporating specific internal controls (Oxytocin/Bradykinin), the workflow mathematically and biologically proves that the observed loss of contraction is due to specific 5-HT receptor blockade by isamide, rather than off-target toxicity or tissue degradation.

Reagents & Equipment Setup
  • Biological Model: Nulliparous female Sprague-Dawley rats (200–250 g). Expert Insight: Pre-treat rats with estradiol benzoate (1 mg/kg, s.c.) 24 hours prior to the experiment. This standardizes the estrus phase, upregulates contractile proteins, and minimizes spontaneous, erratic rhythmic contractions.

  • Buffer: De Jalon’s Solution (optimized for rat uterus to suppress spontaneous motility compared to standard Tyrode's). Aerate with 95% O2​ / 5% CO2​ and maintain at 32°C.

  • Apparatus: 10 mL isolated organ baths equipped with isometric force transducers and a digital data acquisition system.

Step-by-Step Methodology

Phase 1: Tissue Isolation and Equilibration

  • Euthanize the animal via CO2​ asphyxiation followed by cervical dislocation.

  • Rapidly excise the uterine horns, immediately submerging them in oxygenated De Jalon’s solution to prevent ischemic damage.

  • Carefully dissect away adhering fat and connective tissue under a stereomicroscope. Cut the horns into 1.5 cm longitudinal segments.

  • Mount the segments in the organ bath. Apply a resting baseline tension of 1.0 g.

  • Equilibration: Allow the tissue to rest for 60 minutes, replacing the buffer every 15 minutes.

    • Causality Check: Mechanical stretching induces transient calcium influx. The 60-minute window allows intracellular calcium pumps to restore basal levels, ensuring that subsequent drug-induced contractions are measured against a true zero-baseline.

Phase 2: Baseline Viability and Agonist Profiling

  • Administer a priming dose of KCl (60 mM) to verify general smooth muscle viability. Wash 3 times over 15 minutes.

  • Generate a cumulative dose-response curve for 5-HT (from 10−9 M to 10−5 M). Record the maximum isometric force (grams of tension) for each concentration.

  • Wash the tissue repeatedly until the resting tension returns to the 1.0 g baseline.

Phase 3: Isamide Blockade and Specificity Validation (The Self-Validating Step)

  • Pre-incubation: Add Isamide ( 10−4 M) to the bath and incubate for exactly 10 minutes.

    • Causality Check: Isamide's antagonism is highly transient. A strict 10-minute pre-incubation ensures peak receptor occupancy without risking premature dissociation or receptor internalization before the agonist is introduced.

  • Blockade Test: Attempt to generate a second cumulative 5-HT dose-response curve in the presence of isamide. A rightward shift in the EC50​ or complete flattening of the curve indicates successful competitive antagonism.

  • Specificity Control: Without washing out the isamide, immediately spike the bath with Oxytocin (1 mU/mL).

    • Causality Check: If the tissue contracts robustly to oxytocin but not 5-HT, you have definitively proven that isamide is selectively blocking the 5-HT receptor and has not poisoned the downstream Gq/PLC/Calcium machinery. If oxytocin fails, the tissue is dead, and the data must be discarded.

Phase 4: Washout and Sensitization Assessment

  • Wash the tissue 5 times over a 30-minute period to completely clear the isamide.

  • Administer a sub-maximal dose of 5-HT (e.g., 10−7 M).

  • Compare the contractile amplitude to the pre-isamide baseline.

    • Expected Outcome: You should observe a 120% to 150% increase in contractile force. Documenting this sensitization validates the specific, reversible nature of isamide's interaction with the peripheral 5-HT receptor.

References

  • Huidobro-Toro, J. P., Huidobro, F., & Ruiz, M. (1979). "N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus." Journal of Pharmacy and Pharmacology, 31(6), 371–374. URL:[Link]

  • Frohlich, P. F., & Meston, C. M. (2000). "Evidence that serotonin affects female sexual functioning via peripheral mechanisms." Physiology & Behavior, 71(3-4), 383–393. URL:[Link]

  • Wikipedia Contributors. (2023). "Isamide." Wikipedia, The Free Encyclopedia. URL: [Link]

Pharmacological Characterization: Measuring the pA2 Value of N-chloroacetyl-5-methoxytryptamine at Melatonin Receptors

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Introduction and Scientific Context

N-chloroacetyl-5-methoxytryptamine is a synthetic derivative of 5-methoxytryptamine, a molecule endogenously related to both serotonin and melatonin (N-acetyl-5-methoxytryptamine)[1][2]. The introduction of a chloroacetyl group is a significant structural modification that suggests the potential for covalent interaction with its biological target, making it a candidate for an irreversible antagonist. In pharmacology, quantitatively defining the affinity and mechanism of action of such a compound is critical for drug development.

This guide is designed for researchers and drug development professionals to determine the antagonist affinity of N-chloroacetyl-5-methoxytryptamine, specifically at G-protein coupled receptors (GPCRs) like the melatonin MT1 and MT2 receptors. The primary method detailed is the Schild analysis, a powerful diagnostic tool used to calculate the pA2 value of an antagonist[3][4]. The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response[5][6].

Crucially, the Schild analysis also serves as a validation system. For a classic, reversible competitive antagonist, the analysis yields a linear plot with a slope of unity (1.0)[4][7]. Deviations from this ideal can unmask more complex mechanisms, such as non-competitive or irreversible antagonism, which is a plausible hypothesis for a chloroacetylated compound. Therefore, this protocol is structured not only to measure a pA2 value but to fundamentally diagnose the nature of antagonism.

The Principle of pA2 and the Schild Analysis

The foundation of the Schild analysis rests on the concept of competitive antagonism, where an antagonist reversibly binds to the same receptor site as an agonist, preventing the agonist from eliciting a response[4]. This inhibition can be overcome by increasing the agonist concentration.

The experimental manifestation of this is a parallel, rightward shift in the agonist's concentration-response curve in the presence of the antagonist, with no change in the maximal response[8]. The magnitude of this shift is quantified by the Dose Ratio (DR) .

Dose Ratio (DR) = (EC₅₀ of agonist in the presence of antagonist) / (EC₅₀ of agonist in the absence of antagonist)

The Schild equation relates the dose ratio to the antagonist's concentration ([B]) and its equilibrium dissociation constant (K₈):

log(DR - 1) = log[B] - log(K₈)

By plotting log(DR - 1) against log[B] (the negative of p[B]), we generate a Schild plot. The key parameters derived are:

  • Slope: For a simple, reversible competitive antagonist, the slope of the Schild regression line should be approximately 1.0[7]. A slope significantly different from 1.0 suggests a non-competitive or complex interaction.

  • x-intercept: The point where the regression line crosses the x-axis (where log(DR-1) = 0) is the pA2 value [8][9]. The pA2 is theoretically equal to the negative logarithm of the antagonist's dissociation constant (pK₈).

This analytical approach provides a robust, functional measure of antagonist affinity that is independent of the agonist's potency or the specific cellular system, assuming the conditions of competitive antagonism are met[3].

Overall Experimental Workflow

The process involves establishing a stable cellular system expressing the target receptor, performing functional assays to generate agonist dose-response curves in the presence of the antagonist, and finally, analyzing the data to construct a Schild plot and determine the pA2 value.

G cluster_prep Phase 1: System Preparation cluster_assay Phase 2: Functional Assay cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (e.g., HEK293-hMT1) reagent_prep Reagent Preparation (Agonist, Antagonist) assay_setup Assay Plate Setup (Cells + Antagonist) cell_culture->assay_setup reagent_prep->assay_setup agonist_addition Agonist Titration assay_setup->agonist_addition incubation Incubation & Lysis agonist_addition->incubation signal_detection Signal Detection (e.g., cAMP levels) incubation->signal_detection dr_curves Plot Dose-Response Curves signal_detection->dr_curves ec50_calc Calculate EC50 Values dr_curves->ec50_calc dr_calc Calculate Dose Ratios ec50_calc->dr_calc schild_plot Construct Schild Plot dr_calc->schild_plot pa2_det Determine Slope & pA2 schild_plot->pa2_det

Caption: Overall workflow for pA2 determination.

Detailed Experimental Protocol: Functional Antagonism Assay

This protocol describes a cAMP inhibition assay, suitable for Gi-coupled receptors like the melatonin MT1 receptor.

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human melatonin MT1 receptor (HEK293-hMT1).

  • Agonist: Melatonin (or another suitable MT1 agonist).

  • Antagonist: N-chloroacetyl-5-methoxytryptamine.

  • Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • cAMP Induction Agent: Forskolin.

  • cAMP Detection Kit: A homogenous time-resolved fluorescence (HTRF) or luminescence-based cAMP assay kit.

  • Assay Plates: 384-well, low-volume, white plates.

  • DMSO: For compound dissolution.

Step-by-Step Methodology

Step 1: Cell Culture and Plating

  • Culture HEK293-hMT1 cells in T-75 flasks following standard aseptic techniques.

  • Two days before the assay, wash cells with PBS, detach using a gentle cell dissociation reagent.

  • Resuspend cells in fresh culture medium and perform a cell count.

  • Seed the 384-well assay plates with 2,500-5,000 cells per well in a volume of 20 µL.

  • Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.

Step 2: Compound Preparation

  • Prepare a 10 mM stock solution of N-chloroacetyl-5-methoxytryptamine (antagonist) in 100% DMSO.

  • Perform a serial dilution in DMSO to create a range of stock concentrations. Then, dilute these stocks into assay buffer to create working solutions at 4x the final desired concentration. A typical final concentration range would be 1 nM to 10 µM.

  • Prepare a 10 mM stock solution of melatonin (agonist) in DMSO.

  • Perform a serial dilution in assay buffer containing a fixed concentration of forskolin (e.g., 1 µM) to create 4x working solutions. A typical final agonist concentration range would be 1 pM to 1 µM.

Step 3: Assay Execution

  • Gently remove the culture medium from the cell plates.

  • Add 10 µL of assay buffer (for the "agonist only" control) or 10 µL of the 4x antagonist working solutions to the appropriate wells.

  • Pre-incubate the plate for 30-60 minutes at room temperature. This step is critical to allow the antagonist to reach binding equilibrium. For a potential covalent antagonist, varying this pre-incubation time can be a key diagnostic experiment.

  • Add 10 µL of the 4x agonist working solutions to all wells. The final assay volume is now 40 µL.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add the cAMP detection reagents according to the manufacturer's protocol (e.g., 10 µL of d2-labeled cAMP followed by 10 µL of anti-cAMP cryptate).

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an appropriate HTRF-compatible plate reader.

Data Analysis and Interpretation

Calculating Dose Ratios
  • Normalize Data: Convert the raw reader output (e.g., HTRF ratio) to percent inhibition of the forskolin-stimulated cAMP signal.

  • Generate Curves: For each fixed antagonist concentration, plot the percent inhibition against the log of the melatonin concentration. Use a non-linear regression model (four-parameter variable slope) to fit the curves and determine the EC₅₀ value for each curve.

  • Calculate Dose Ratios (DR): For each antagonist concentration [B], calculate the DR using the formula: DR = EC₅₀ (with antagonist) / EC₅₀ (control).

Constructing the Schild Plot

The Schild plot is the definitive step for diagnosing the mechanism and quantifying the affinity.

G cluster_curves Agonist Dose-Response Curves cluster_schild Schild Plot cluster_result Result a + 0 nM Antagonist (EC50_A) + [B]1 Antagonist (EC50_B) + [B]2 Antagonist (EC50_C) b Plot log(DR-1) vs. -log[B] DR_B = EC50_B / EC50_A DR_C = EC50_C / EC50_A a->b Calculate Dose Ratios c Linear Regression: Slope ≈ 1.0 x-intercept = pA2 b->c Analyze Plot

Caption: From dose-response shifts to the Schild plot.

  • Transform Data: For each antagonist concentration [B], calculate log(DR - 1).

  • Plot Data: Create a graph with -log[Antagonist Concentration] (i.e., p[B]) on the x-axis and log(DR - 1) on the y-axis.

  • Perform Linear Regression: Fit a straight line to the data points.

  • Determine pA2 and Slope: The pA2 value is the x-intercept of the regression line. The slope of the line is also determined from the regression.

Example Data and Interpretation
[Antagonist] (nM)-log[B]Agonist EC₅₀ (nM)Dose Ratio (DR)log(DR-1)
0 (Control)-0.51.0-
19.01.53.00.30
38.54.08.00.85
108.012.525.01.38
307.535.571.01.85

Analysis of Example Data:

  • A Schild plot of this data would yield a straight line.

  • Linear regression would result in a slope of approximately 1.0 .

  • The x-intercept (pA2 value) would be approximately 9.0 .

Interpretation: The slope of 1.0 strongly indicates that, under these conditions, the antagonism is competitive and reversible . The pA2 value of 9.0 corresponds to a K₈ of 1 nM, providing a quantitative measure of the antagonist's high affinity for the receptor.

Critical Considerations for N-chloroacetyl-5-methoxytryptamine

The true value of this protocol for a compound like N-chloroacetyl-5-methoxytryptamine lies in its diagnostic power.

  • Testing for Irreversibility: The chloroacetyl group is an alkylating agent, making covalent (irreversible) binding a strong possibility. If the compound binds irreversibly, the Schild analysis will deviate from the ideal:

    • The slope of the Schild plot will be significantly less than 1.0 .

    • Increasing the pre-incubation time of the antagonist with the cells will cause a greater rightward shift (and likely a depression of the maximal response), as more receptors become covalently bound over time.

    • The antagonism will appear insurmountable , meaning that even at very high concentrations, the agonist cannot achieve its full maximal effect.

  • Self-Validation: The protocol is self-validating. If you observe parallel shifts in the dose-response curves and obtain a Schild plot with a slope near 1.0, you have validated the assumption of competitive antagonism and can be confident in the pA2 value[3][10]. If not, the protocol has successfully revealed a more complex mechanism of action that requires further investigation.

  • Agonist and System Dependence: While the pA2 value should theoretically be independent of the agonist used, complex receptor behaviors like allosterism can sometimes lead to agonist-dependent affinity estimates[11]. It is good practice to confirm the pA2 value with a second agonist if possible.

Conclusion

The determination of the pA2 value via Schild analysis is a cornerstone technique in receptor pharmacology. It provides not just a measure of antagonist affinity but also critical insight into the mechanism of drug-receptor interaction. For novel compounds like N-chloroacetyl-5-methoxytryptamine, where the chemical structure suggests a potentially complex mechanism, the rigorous application of this protocol is essential to correctly classify its pharmacological activity and guide further drug development efforts.

References

  • Schild's Equation and the Best Estimate of pA2 Value and Dissociation Constant of an Antagonist. (n.d.). Google Books.
  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. Methods in Molecular Biology.
  • pA2 determin
  • Leff, P., & Dougall, I. G. (1993). Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists. British Journal of Pharmacology. [Link]

  • Ehlert, F. J. (1988). Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions. Journal of Pharmacological Methods. [Link]

  • Schild Plot Gener
  • The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. (2023, November 5). YouTube.
  • Competitive and non-competitive antagonists. (2022, September 8). Deranged Physiology.
  • Gbahou, F., & Jockers, R. (2022).
  • pA2 value, Schild plot and pD2 values- applications in pharmacology. (2014, November 4). SlideShare.
  • Schild equ
  • Baker, J. G., Hall, I. P., & Hill, S. J. (2003). Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates. British Journal of Pharmacology. [Link]

  • Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. (2023, November 18). LinkedIn.
  • An, S., & Hsieh, J. (2005). Functional assays for screening GPCR targets. Expert Opinion on Drug Discovery.
  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
  • Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors. PubMed. [Link]

  • Assay Protocol Book. (n.d.). PDSP.
  • Sun, H., et al. (2022). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology.
  • GPCR Binding Assay. (n.d.).
  • Measuring GPCR Antagonist Affinity: Models, Pitfalls, and Practical Solutions. (2024, February 25). YouTube.
  • 5-Methoxytryptamine. (n.d.). Wikipedia.
  • Mel
  • 5 methoxytryptamine – Knowledge and References. (n.d.). Taylor & Francis Online.
  • Etta, H., et al. (2020). Synthetic Melatonin Receptor Agonists and Antagonists. IntechOpen. [Link]

  • Melatonin (Synonyms: N-Acetyl-5-methoxytryptamine). (n.d.). MedChemExpress.
  • N-Acetyl-5-methoxytryptamine. (n.d.). Chem-Impex.
  • León, J., et al. (1999). Pharmacological aspects of N-acetyl-5-methoxytryptamine (melatonin) and 6-methoxy-1,2,3,4-tetrahydro-beta-carboline (pinoline) as antioxidants: reduction of oxidative damage in brain region homogenates. Journal of Pineal Research. [Link]

  • Synthesis method of N-acetyl-5-methoxy tryptamine. (n.d.).
  • León, J., et al. (2016). Distinct roles of N-acetyl and 5-methoxy groups in the antiproliferative and neuroprotective effects of melatonin. Neurochemistry International. [Link]

  • 5-Methoxytryptamine. (n.d.). ChemicalBook.
  • Turan, D., et al. (2025). Investigation of the Interaction Mechanisms of Melatonin, N-Acetylserotonin, and 5-Methoxytryptamine with DNA, Cholinesterase Inhibitory Activity, and Antioxidant Properties. Applied Biochemistry and Biotechnology. [Link]

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Application Note: Synthesis and Diversification of Melatonin Analogs via the 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide Intermediate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

Melatonin (N-acetyl-5-methoxytryptamine) is a ubiquitous endogenous hormone primarily responsible for synchronizing circadian rhythms via the MT1 and MT2 G-protein coupled receptors (GPCRs)[1]. In medicinal chemistry, modifying the acetyl side chain of melatonin is a proven strategy for developing potent MT1/MT2 receptor agonists, antagonists, and multifunctional neuroprotective agents[2].

To efficiently explore the structure-activity relationship (SAR) of the melatonin binding pocket, researchers utilize a highly versatile electrophilic intermediate: 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (also known pharmacologically as Isamide)[3]. By reacting 5-methoxytryptamine with chloroacetyl chloride, the resulting α -chloroacetamide serves as a universal linchpin[4]. The labile chlorine atom can be readily displaced via bimolecular nucleophilic substitution ( SN​2 ) by a vast library of amines, thiols, and phenols, enabling the rapid parallel synthesis of diverse melatonin analogs.

SyntheticWorkflow A 5-Methoxytryptamine (Starting Material) B Chloroacetyl Chloride + TEA in THF (0 °C) A->B C 2-Chloro-N-[2-(5-methoxy-1H- indol-3-yl)ethyl]acetamide B->C Acylation (6 h, RT) D Nucleophile (Nu-H) + Base in DMF/MeCN C->D E Melatonin Analog Library D->E SN2 Displacement (Heat)

Workflow for the divergent synthesis of melatonin analogs using the chloroacetamide intermediate.

Protocol 1: Synthesis of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

This protocol details the selective N -acylation of the primary aliphatic amine of 5-methoxytryptamine[5], avoiding unwanted acylation at the indole nitrogen.

Materials & Reagents
  • 5-Methoxytryptamine (Free base): 1.0 equivalent (eq)

  • Chloroacetyl chloride: 1.2 eq (Lachrymator; handle strictly in a fume hood)[4]

  • Triethylamine (TEA): 2.0 eq

  • Anhydrous Tetrahydrofuran (THF): Reaction solvent

  • Saturated Aqueous Sodium Bicarbonate ( NaHCO3​ ) & Brine: For workup

  • Anhydrous Magnesium Sulfate ( MgSO4​ ): Drying agent

Step-by-Step Methodology
  • Preparation: In a flame-dried, round-bottom flask purged with inert gas (Nitrogen or Argon), dissolve 5-methoxytryptamine (e.g., 0.57 g, 3.0 mmol) in anhydrous THF (10 mL)[4].

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Base Addition: Add TEA (0.83 mL, 6.0 mmol, 2.0 eq) to the stirring solution[4].

  • Acylation: Dissolve chloroacetyl chloride (0.29 mL, 3.6 mmol, 1.2 eq) in 2 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 15 minutes using a syringe pump or addition funnel[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir continuously for 6 hours[4].

  • Self-Validation (TLC): Monitor the reaction via Thin-Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The starting material (ninhydrin-positive) should disappear, replaced by a higher Rf​ UV-active spot.

  • Quenching & Extraction: Quench the reaction by slowly adding 10 mL of distilled water. Dilute the mixture with Ethyl Acetate (30 mL). Separate the phases in a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated NaHCO3​ (20 mL), distilled water (20 mL), and brine (20 mL)[4].

  • Isolation: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure using a rotary evaporator. The product typically precipitates as a white to off-white solid (Yield: ~90-93%) and is generally pure enough for the next step without column chromatography[4].

Mechanistic Causality & Troubleshooting
  • Why 0 °C for addition? Chloroacetyl chloride is a highly reactive, bifunctional electrophile. Adding it at room temperature causes a rapid exotherm that can drive competitive N -acylation of the indole ring. The low temperature kinetically favors the more nucleophilic primary aliphatic amine.

  • Why 2.0 equivalents of TEA? TEA acts as an acid scavenger. The acylation generates one equivalent of HCl. If unneutralized, HCl will protonate unreacted 5-methoxytryptamine, halting the reaction and degrading the indole core over time.

Protocol 2: Library Generation via SN​2 Displacement

The α -carbon of the synthesized intermediate is highly electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the chlorine atom. This allows for efficient SN​2 displacement by various nucleophiles to generate functionalized melatonin analogs.

Materials & Reagents
  • 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: 1.0 eq

  • Nucleophile (Primary/Secondary Amine, Phenol, or Thiol): 1.2 - 1.5 eq

  • Base: Potassium Carbonate ( K2​CO3​ ) or N,N -Diisopropylethylamine (DIPEA) (1.5 - 3.0 eq)

  • Solvent: Anhydrous N,N -Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Reaction Assembly: In a sealed reaction vial, dissolve the chloroacetamide intermediate (1.0 eq) in anhydrous DMF (0.2 M concentration).

  • Nucleophile Activation: Add the desired nucleophile (1.2 eq) and the appropriate base (e.g., K2​CO3​ , 2.0 eq).

  • Heating: Stir the mixture at 60–80 °C for 4 to 12 hours. (Reaction time depends heavily on the steric bulk of the nucleophile).

  • Workup: Cool the mixture to RT. Pour the mixture into ice water to precipitate the product. If the product does not precipitate, extract with Dichloromethane (DCM) or Ethyl Acetate (3 × 20 mL).

  • Purification: Wash the combined organic layers with 5% aqueous Lithium Chloride (LiCl) to remove residual DMF. Dry over MgSO4​ , concentrate, and purify via flash column chromatography (typically DCM:Methanol gradients).

Mechanistic Causality & Troubleshooting
  • Solvent Selection: DMF is a polar aprotic solvent. It solvates the cations (e.g., K+ ) but leaves the nucleophilic anions or lone pairs unsolvated ("naked"), dramatically accelerating the SN​2 transition state.

  • Base Selection: For amine nucleophiles, DIPEA is preferred as it is non-nucleophilic and prevents over-alkylation. For phenols and thiols, K2​CO3​ is required to fully deprotonate the heteroatom prior to nucleophilic attack.

Quantitative Data: Nucleophile Scope & Reaction Efficiency

The versatility of the chloroacetamide intermediate allows for the synthesis of various pharmacological classes. Below is a summary of typical reaction parameters and yields based on nucleophile class.

Nucleophile ClassExample ReagentBase / Solvent / TempTypical Yield (%)Pharmacological Application
Primary Amines Benzylamine K2​CO3​ / MeCN / 80 °C75 - 85%MT1 / MT2 Receptor Agonists
Secondary Amines PiperidineDIPEA / DMF / 60 °C80 - 92%Serotonin Receptor Antagonists[3]
Phenols 4-Methoxyphenol K2​CO3​ / DMF / 90 °C65 - 75%Lipophilic Melatonin Ligands
Thiols EthanethiolTEA / DCM / RT85 - 95%Antioxidant Melatonin Hybrids
Heterocycles 8-Aminoquinoline K2​CO3​ / DMF / 80 °C70 - 80%Alzheimer's Disease Therapeutics[4]

Pharmacological Context: MT1/MT2 Receptor Targeting

Analogs synthesized via this route are typically evaluated for their binding affinity to MT1 and MT2 receptors. Melatonin receptors are GPCRs that regulate distinct downstream signaling cascades. MT1 activation primarily couples to Gi​ proteins, inhibiting adenylyl cyclase and reducing cAMP levels. MT2 activation couples to both Gi​ and Gq​ proteins, the latter activating phospholipase C (PLC) to increase intracellular calcium[1].

MTPathway L Synthetic Melatonin Analog R MT1 / MT2 Receptors (GPCRs) L->R Agonist Binding G_i Gi Protein Pathway R->G_i G_q Gq Protein Pathway (MT2) R->G_q AC Adenylyl Cyclase (Inhibition) G_i->AC PLC Phospholipase C (Activation) G_q->PLC cAMP ↓ cAMP Levels AC->cAMP Ca ↑ Intracellular Ca2+ PLC->Ca

Downstream GPCR signaling cascades modulated by synthetic MT1/MT2 receptor ligands.

References

  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Isamide. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • 5-Methoxytryptamine. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • The Therapeutic Potential of Melatonin and Its Novel Synthetic Analogs in Circadian Rhythm Sleep Disorders, Inflammation-Associated Pathologies, and Neurodegenerative Diseases. PubMed (NIH). Available at:[Link] (Note: Link derived from search constraints[1])

Sources

preparation of CAS 21424-91-9 stock solutions in DMSO

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation, Handling, and Storage of CAS 21424-91-9 (Isamide) Stock Solutions in DMSO

Introduction & Pharmacological Context

CAS 21424-91-9, systematically known as 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide and commonly referred to as Isamide, is a synthetic organic compound and a derivative of the tryptamine class[1]. Originally synthesized in the late 1960s as a tricyclic analog of melatonin[2], Isamide was later pharmacologically characterized as a selective, competitive antagonist at serotonin (5-hydroxytryptamine, or 5-HT) receptors[1]. In classical isolated tissue assays, such as the rat uterus, Isamide produces a dose-dependent blockade of 5-HT-induced smooth muscle contractions[1][3].

Because Isamide contains a reactive N-chloroacetyl moiety, its stability in aqueous and basic environments is inherently compromised[1]. Therefore, the preparation of standardized stock solutions requires strict adherence to anhydrous conditions using Dimethyl Sulfoxide (DMSO). This application note outlines the causal methodologies for preparing, validating, and storing Isamide stock solutions to ensure reproducible in vitro data.

Physicochemical Properties

To design a robust solvation strategy, it is critical to understand the compound's physical parameters[1][2][4].

PropertyValueExperimental Implication
CAS Number 21424-91-9Unique identifier for procurement and verification.
Molecular Formula C₁₃H₁₅ClN₂O₂Indicates potential for hydrogen bonding and reactivity.
Molar Mass 266.72 g/mol Required for precise molarity calculations.
Appearance White solidVisual indicator of purity; discoloration implies degradation.
Melting Point 148–150 °CThermally stable under standard laboratory handling.
Solubility DMSO, DCM, THF, EtOHAnhydrous DMSO is optimal for biological assay stock solutions.
Chemical Stability Stable at neutral pHChloroacetyl group is highly susceptible to base-catalyzed hydrolysis.

Mechanistic Pathway

Isamide functions by competitively occupying the 5-HT receptor binding site, thereby preventing endogenous serotonin from initiating downstream G-protein coupled signaling cascades (such as intracellular calcium release) that typically result in smooth muscle contraction[1].

Pathway Serotonin Serotonin (5-HT) Receptor 5-HT Receptor (e.g., Smooth Muscle) Serotonin->Receptor Agonist Binding Pathway Intracellular Signaling (Ca2+ Flux) Receptor->Pathway Isamide Isamide (CAS 21424-91-9) Isamide->Receptor Competitive Antagonism Response Physiological Response (Contraction) Pathway->Response

Figure 1: Mechanism of action of Isamide as a competitive antagonist at 5-HT receptors.

Experimental Protocol: Preparation of DMSO Stock Solutions

The following protocol establishes a self-validating system for generating 10 mM and 50 mM stock solutions.

Causality of Solvent Choice: The N-chloroacetyl group of Isamide is an electrophilic center. In the presence of water and elevated pH, it undergoes rapid hydrolysis to form an inactive hydroxyacetamide derivative[1]. Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) is mandatory to arrest this degradation pathway during long-term storage.

Quantitative Reconstitution Data Use the following table to determine the exact mass of Isamide required to achieve the desired molarity in 1.0 mL of anhydrous DMSO.

Target ConcentrationVolume of DMSOMass of Isamide Required
1 mM1.0 mL0.267 mg
5 mM1.0 mL1.334 mg
10 mM1.0 mL2.667 mg
50 mM1.0 mL13.336 mg

Step-by-Step Methodology

  • Equilibration: Allow the sealed vial of Isamide to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. Causality: This prevents atmospheric condensation on the chilled powder, which would introduce moisture and trigger premature hydrolysis.

  • Weighing: Using a calibrated analytical balance (0.01 mg readability), weigh the exact required mass of Isamide (e.g., 2.67 mg for a 10 mM stock) into a sterile, amber glass or opaque microcentrifuge tube.

  • Solvation: Add exactly 1.0 mL of room-temperature anhydrous DMSO.

  • Dissolution & Validation: Vortex the mixture at medium speed for 30–60 seconds. Visually inspect the solution against a light source. The system validates itself when the solution is perfectly clear and colorless, with no particulate matter. If particulates remain, sonicate in a water bath at room temperature for 2 minutes.

  • Aliquoting: Immediately divide the stock solution into 20 µL to 50 µL single-use aliquots in tightly sealed, low-bind tubes. Causality: Repeated freeze-thaw cycles draw ambient humidity into the hygroscopic DMSO. Single-use aliquots eliminate this variable, preserving the integrity of the chloroacetyl group.

Workflow Weigh 1. Weigh Isamide (e.g., 2.67 mg for 1 mL of 10 mM) Solvent 2. Add Anhydrous DMSO (Ensure moisture-free environment) Weigh->Solvent Dissolve 3. Vortex / Sonicate (Verify complete dissolution) Solvent->Dissolve Aliquots 4. Prepare Aliquots (Single-use volumes to prevent degradation) Dissolve->Aliquots Storage 5. Store at -20°C to -80°C (Protect from light and moisture) Aliquots->Storage

Figure 2: Standard operating procedure for preparing and storing Isamide DMSO stock solutions.

Preparation of Working Solutions & Assay Considerations

When preparing working solutions for in vitro assays (e.g., isolated tissue baths or cell culture), the DMSO stock must be diluted in the appropriate physiological buffer (e.g., Tyrode's or Krebs-Henseleit solution).

  • Neutral pH Requirement: Ensure the physiological buffer is strictly maintained at pH 7.2–7.4. Do not dilute Isamide into basic buffers (pH > 7.8), as this will immediately initiate hydrolysis of the chloroacetyl group, rendering the compound inactive[1].

  • DMSO Toxicity Mitigation: Smooth muscle tissues and cultured cells are sensitive to high concentrations of DMSO. Serial dilutions must be calculated so that the final concentration of DMSO in the assay bath does not exceed 0.1% (v/v).

  • Freshness: Aqueous working solutions must be prepared immediately prior to the experiment and discarded after use. Do not store Isamide in aqueous buffers.

Storage and Stability

  • Short-term storage (up to 1 month): -20°C, protected from light.

  • Long-term storage (up to 6 months): -80°C, protected from light.

  • Validation Check: Before using a stored aliquot, thaw it at room temperature and vortex. If any precipitation is observed, discard the aliquot, as this indicates solvent evaporation or compound degradation.

References

  • [1] Title: Isamide - Grokipedia. Source: grokipedia.com. URL: 1

  • [4] Title: Isamide | C13H15ClN2O2 | CID 192991 - PubChem. Source: nih.gov. URL: 4

  • [2] Title: Isamide - Wikipedia. Source: wikipedia.org. URL: 2

  • [3] Title: Volume 31 Issue 1 | Journal of Pharmacy and Pharmacology - Oxford Academic. Source: oup.com. URL: 3

Sources

Troubleshooting & Optimization

improving aqueous solubility of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Support Center for 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (commonly known as Isamide or N-chloroacetyl-5-methoxytryptamine).

Isamide is a potent, selective serotonin (5-HT) receptor antagonist widely used in pharmacological assays [1]. However, its high lipophilicity and reactive chloroacetyl moiety present significant challenges for aqueous formulation. This guide provides field-proven troubleshooting strategies to achieve stable, high-concentration aqueous solutions without compromising the compound's structural integrity.

Part 1: Troubleshooting Guide & FAQs

Q1: Why is Isamide so difficult to dissolve in standard aqueous buffers (e.g., PBS)? A: Isamide's structure consists of a highly hydrophobic methoxyindole core paired with a neutral chloroacetamide group. Unlike basic tryptamines (which can be protonated to form soluble salts), Isamide lacks ionizable amines at physiological pH. Consequently, the thermodynamic penalty of disrupting water's hydrogen-bond network to accommodate this lipophilic molecule is too high, resulting in near-zero aqueous solubility.

Q2: I tried to force Isamide into solution by raising the pH of my buffer to 8.0. The compound dissolved, but my pharmacological assay failed. What happened? A: You likely degraded the active pharmaceutical ingredient (API). The chloroacetyl group (-COCH₂Cl) is highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) in basic environments[2]. At pH > 7.5, the chloroacetyl group undergoes rapid hydrolysis, cleaving the chlorine atom and rendering the molecule pharmacologically inactive. Expert Rule: Always maintain Isamide solutions at a slightly acidic to neutral pH (5.5–7.0) to preserve the integrity of the chloroacetyl pharmacophore.

Q3: I dissolved Isamide in 100% DMSO and pipetted it directly into my cell culture media. It immediately formed a cloudy suspension. How do I prevent this? A: This is a classic "solvent-shift" precipitation. While Isamide is highly soluble in pure organic solvents [2], biological media is predominantly water. When the DMSO is suddenly diluted into the aqueous phase, the solvent capacity drops instantaneously, causing local supersaturation and rapid nucleation of Isamide crystals. To prevent this, you must use a stepwise dilution method or encapsulate the drug in a cyclodextrin carrier prior to aqueous introduction.

Part 2: Visualizing Isamide Stability & Degradation Logic

To ensure experimental success, it is critical to understand the environmental boundaries of Isamide. The diagram below illustrates the pH-dependent degradation pathway that leads to assay failure.

G Isamide Isamide (Intact Chloroacetyl) Acidic pH < 7.0 (Acidic/Neutral) Isamide->Acidic Basic pH > 7.5 (Basic Buffer) Isamide->Basic Stable Stable Formulation (Retained 5-HT Antagonism) Acidic->Stable No Hydrolysis Hydrolysis Nucleophilic Attack (OH-) on Chloroacetyl Group Basic->Hydrolysis Rapid Kinetics Degraded Degraded Product (Loss of Pharmacological Activity) Hydrolysis->Degraded

Caption: Logical flow of Isamide stability and pH-dependent chloroacetyl hydrolysis.

Part 3: Comparative Solubilization Strategies

Different experimental models require different solubilization approaches. The table below summarizes the quantitative and qualitative data for the three most effective strategies.

Solubilization StrategyPrimary ExcipientsMax Achievable Aqueous Conc.Physical Stability (Shelf-life)Best Application
Co-solvent Dilution DMSO (≤5%), PEG 400 (10%), PBS~500 µM< 4 hours (Prone to precipitation)Acute in vitro assays
Cyclodextrin Inclusion HP-β-CD (20-30% w/v), ddH₂O> 5 mM> 6 months (Lyophilized)In vivo dosing, long-term cell culture
Lipid Micelles Tween-80 (2%), Saline~2 mM1–2 weeks (at 4°C)Intraperitoneal (IP) injections

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Preparation of Isamide / HP-β-CD Inclusion Complexes (Recommended)

Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for solubilizing melatonin derivatives and tryptamines[3]. The hydrophobic indole core of Isamide fits perfectly into the lipophilic cavity of the cyclodextrin cone, while the hydrophilic exterior of the CD ensures aqueous solubility [4].

Self-Validating Principle: This protocol utilizes a 0.22 µm filtration step. Because uncomplexed Isamide is entirely insoluble in water, any drug that passes through the filter must be successfully complexed.

Workflow Step1 1. Weigh Isamide & HP-β-CD (1:2 Molar) Step2 2. Dissolve HP-β-CD in ddH2O (pH 6.5) Step1->Step2 Step3 3. Add Isamide (Dropwise in 1% EtOH) Step2->Step3 Step4 4. Magnetic Stirring (24h, Room Temp, Dark) Step3->Step4 Step5 5. Filter (0.22 µm) Remove Uncomplexed Drug Step4->Step5 Step6 6. Lyophilization (Solid Inclusion Complex) Step5->Step6

Caption: Step-by-step methodology for preparing Isamide/HP-β-CD inclusion complexes.

Methodology:

  • Preparation of Carrier: Dissolve HP-β-CD in double-distilled water (ddH₂O) to a final concentration of 20% (w/v). Adjust the pH to 6.5 using 0.1 M HCl to ensure the chloroacetyl group remains stable.

  • Drug Addition: Dissolve Isamide in a minimal volume of absolute ethanol (e.g., 100 µL per 10 mg of drug). Add this organic solution dropwise to the stirring HP-β-CD aqueous solution.

  • Complexation: Cover the beaker with aluminum foil (Isamide is mildly photosensitive) and stir continuously at 500 RPM for 24 hours at room temperature. The prolonged stirring allows the thermodynamic equilibrium to favor inclusion into the CD cavity.

  • Purification: Filter the resulting suspension through a 0.22 µm PES syringe filter. The filter will catch any uncomplexed, precipitated Isamide.

  • Lyophilization (Optional): Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a stable, easily reconstitutable white powder.

Protocol B: Co-solvent Stepwise Dilution (For Acute In Vitro Use)

If cyclodextrins are unavailable, use this kinetic trapping method to delay precipitation long enough to conduct an acute assay.

Methodology:

  • Stock Solution: Dissolve Isamide in 100% anhydrous DMSO to create a 10 mM stock.

  • Intermediate Dilution: In a separate tube, prepare an intermediate vehicle of 20% PEG 400 in PBS (pH 6.8).

  • Stepwise Addition: Slowly inject 1 part of the DMSO stock into 9 parts of the vigorously vortexing intermediate vehicle. This creates a 1 mM Isamide solution in 10% DMSO / 18% PEG 400.

  • Final Assay Dilution: Add this intermediate solution to your cell culture media at a 1:10 ratio. The final concentration will be 100 µM Isamide in 1% DMSO / 1.8% PEG 400. (Note: Use within 2-4 hours before microscopic nucleation begins).

References

  • Title: N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus Source: Journal of Pharmacy and Pharmacology (Oxford Academic) URL: [Link]

  • Title: Isamide - Grokipedia Source: Grokipedia URL: [Link]

  • Title: Melatonin/Cyclodextrin Inclusion Complexes: A Review Source: MDPI (Molecules) URL: [Link]

  • Title: Melatonin/Cyclodextrin Inclusion Complexes | Encyclopedia MDPI Source: Encyclopedia.pub URL: [Link]

Sources

troubleshooting receptor desensitization in isamide 5-HT assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-Hydroxytryptamine (5-HT) receptor assays. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot signal attenuation, receptor desensitization, and paradoxical sensitization when working with Isamide (N-chloroacetyl-5-methoxytryptamine) and related 5-HT ligands.

Isamide is a unique tryptamine derivative historically characterized as a selective competitive antagonist at 5-HT receptors[1]. However, its complex pharmacological profile—often causing temporary blockade followed by profound receptor sensitization, or exhibiting dual agonist-antagonist effects depending on the tissue—can severely complicate in vitro assay interpretation[2][3]. This guide provides the mechanistic causality, quantitative benchmarks, and self-validating protocols needed to ensure assay integrity.

Mechanistic Grounding: The Causality of Signal Drift

To troubleshoot an assay, you must first understand the molecular causality driving the signal drift. When working with Isamide in 5-HT assays, researchers typically encounter two opposing forces:

Homologous Desensitization (Signal Loss): Prolonged exposure to 5-HT or partial agonists triggers the classical G-protein-coupled receptor (GPCR) desensitization cascade. The activated receptor is phosphorylated by GPCR kinases (GRKs) at intracellular serine/threonine residues[4]. This phosphorylation recruits β-arrestin, which sterically hinders G-protein coupling (acute uncoupling) and scaffolds the receptor for clathrin-mediated endocytosis (internalization)[4][5].

Antagonist-Induced Sensitization (Signal Spike): Isamide frequently acts as a competitive antagonist. Prolonged receptor occupancy by Isamide deprives the cell of basal 5-HT signaling. In response, the cell initiates compensatory mechanisms, such as upregulating surface receptor density or increasing the sensitivity of downstream effectors (e.g., adenylyl cyclase super-sensitization). Upon Isamide washout and subsequent 5-HT challenge, the tissue exhibits a hyper-responsive contraction or calcium flux[2].

Pathway Isamide Isamide Binding (5-HT Receptor) Blockade Competitive Antagonism (Acute Blockade) Isamide->Blockade Agonism Partial Agonism (Tissue Specific) Isamide->Agonism Sens Receptor Sensitization (Post-Washout Hyper-response) Blockade->Sens Washout GRK GRK Phosphorylation Agonism->GRK Arrestin β-Arrestin Recruitment GRK->Arrestin Desens Receptor Desensitization (Signal Loss) Arrestin->Desens

Fig 1: Dual pathways of Isamide-induced 5-HT receptor modulation, highlighting desensitization.

Troubleshooting FAQs

Q1: I am observing a rapid loss of calcium flux signal (FLIPR assay) upon repeated 5-HT stimulation after Isamide pre-incubation. Is Isamide degrading, or is the receptor desensitizing? A: This is likely homologous desensitization, not compound degradation. 5-HT receptors (particularly 5-HT2A/2C) rapidly desensitize within minutes of agonist exposure via GRK and β-arrestin recruitment[4][5]. If Isamide exhibits partial agonist properties in your specific recombinant cell line, it will drive receptor internalization. Actionable Fix: Implement a strict washout protocol and include a GRK inhibitor control arm (e.g., paroxetine or heparin) to validate if the signal loss is strictly GRK-dependent[6].

Q2: After washing out Isamide, my cells show an exaggerated response to baseline 5-HT. Why is the signal higher than my positive control? A: You are observing the classic Isamide sensitization artifact. In classical tissue assays, Isamide temporarily blocks 5-HT receptors, but upon washout, the receptors become hyper-sensitive to subsequent 5-HT exposure[2][3]. Actionable Fix: Adjust your assay window. If you are measuring antagonist potency (IC50), read the functional signal during the initial blockade phase rather than post-washout.

Q3: How do I differentiate between G-protein uncoupling and receptor internalization in my cAMP/HTRF assay? A: Acute uncoupling happens within minutes, while internalization physically removes receptors from the membrane over hours. Actionable Fix: Run a surface receptor binding assay (e.g., [3H]granisetron for 5-HT3 or a fluorescent ligand) in parallel with your functional cAMP readout. If the functional signal drops but surface receptors remain constant, you have uncoupling. If surface receptors drop, you have internalization[7].

Troubleshooting Issue Signal Attenuation in 5-HT Assay Washout Perform Stringent Washout Step Issue->Washout Recovery Signal Recovers? Washout->Recovery Yes Reversible Desensitization (Adjust Kinetics) Recovery->Yes Yes No Test GRK Inhibitor Recovery->No No InhibWorks GRK-Mediated Internalization No->InhibWorks Signal Restored InhibFails Compound Degradation or Cell Death No->InhibFails Signal Remains Low

Fig 2: Decision tree for isolating the root cause of signal loss in Isamide 5-HT assays.

Quantitative Assay Parameters

To establish a reliable baseline, compare your assay metrics against these expected kinetic profiles. Deviations from these benchmarks indicate assay artifacts.

Assay ConditionLigand Exposure TimeReceptor StateExpected Bmax (Surface Receptors)Expected Functional Emax (cAMP/Ca2+)Mechanistic Driver
Acute 5-HT Agonism < 10 minsActive100%100%Native G-protein coupling
Chronic 5-HT Exposure > 60 minsDesensitized< 50%< 40%GRK/β-arrestin internalization[4]
Acute Isamide Exposure < 30 minsBlocked100%< 10%Competitive antagonism[1]
Isamide Washout 60 mins post-washSensitized100-120%> 120%Compensatory sensitization[2]

Self-Validating Experimental Protocol

To ensure trustworthiness in your data, you must run a self-validating system. The following protocol utilizes a bifurcated design with internal controls to definitively prove whether signal loss is due to GRK-mediated desensitization or Isamide-induced artifacts.

Protocol: Bifurcated Washout and GRK-Inhibition Assay

  • Step 1: Cell Preparation & Baseline Establishment. Seed recombinant 5-HT expressing cells (e.g., CHO-K1 or HEK293) at 10,000 cells/well in a 96-well plate. Establish a baseline functional read (e.g., baseline luminescence or fluorescence).

  • Step 2: Pathway Bifurcation (The Control Matrix). Divide the plate into three arms:

    • Arm A: Vehicle Control.

    • Arm B: Isamide (10 µM).

    • Arm C: Isamide (10 µM) + Paroxetine (10 µM). Causality Note: Paroxetine acts as a specific GRK2 inhibitor. Including this arm allows you to isolate GRK-mediated desensitization from non-specific signal decay or compound degradation[6].

  • Step 3: Ligand Incubation. Incubate all arms for 60 minutes at 37°C to allow for steady-state receptor binding and potential internalization.

  • Step 4: Stringent Washout. Aspirate media and wash cells 3x with warm, ligand-free assay buffer. Causality Note: Isamide's lipophilicity can cause membrane partitioning. Failing to perform a 3x wash will result in residual compound leaching back into the media, causing pseudo-desensitization.

  • Step 5: Secondary 5-HT Challenge. Apply a saturating concentration of 5-HT (e.g., 10x EC50) to all wells. Record the peak response.

  • Step 6: Data Interpretation. If Arm B shows a suppressed signal compared to Arm A, but Arm C (GRK inhibitor) restores the signal, you have proven true GRK-mediated desensitization[6]. If Arm B shows a higher signal than Arm A, you have validated Isamide-induced receptor sensitization[2].

References

  • Isamide - Wikipedia Source: Wikipedia URL: [Link]

  • Evidence that serotonin affects female sexual functioning via peripheral mechanisms Source: Physiology & Behavior (UT Psychology Labs) URL: [Link]

  • N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus Source: Journal of Pharmacy and Pharmacology (Oxford Academic) URL:[Link]

  • GPCR Desensitization: Acute and Prolonged Phases Source: NIH PMC URL:[Link]

  • Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization Source: NIH PMC URL:[Link]

  • 5-Hydroxytryptamine (5-HT) Cellular Sequestration during Chronic Exposure Delays 5-HT3 Receptor Resensitization Source: NIH PMC URL:[Link]

Sources

Technical Support Center: Optimizing Yield in 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals synthesizing 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, a critical intermediate in the development of melatonin analogs and 8-aminoquinoline-melatonin hybrids[1].

Below, you will find a self-validating experimental methodology, quantitative optimization data, and a troubleshooting FAQ section addressing common yield-limiting issues.

Mechanistic Rationale & Self-Validating Protocol

The synthesis relies on the nucleophilic acyl substitution of 5-methoxytryptamine with chloroacetyl chloride. Because the primary amine is highly nucleophilic, the reaction is rapid and exothermic. However, the generation of hydrochloric acid (HCl) as a byproduct necessitates the use of a non-nucleophilic base (e.g., Triethylamine) to prevent the protonation of the starting tryptamine[2].

Step-by-Step Methodology
  • Step 1: Amine Solubilization. Dissolve 5-methoxytryptamine (1.0 eq, typically 3.0 mmol) in 10 mL of anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM) under an inert argon or nitrogen atmosphere[1][2].

    • Self-Validation Check: The solution must be completely clear. Cloudiness indicates moisture contamination or degraded starting material, which will immediately hydrolyze the acyl chloride.

  • Step 2: Base Addition. Add Triethylamine (TEA) (2.0 eq, 6.0 mmol) to the solution[1].

    • Causality: An excess of TEA is required to act as an HCl scavenger. If HCl is not neutralized, it forms a hydrochloride salt with 5-methoxytryptamine, killing its nucleophilicity and halting the reaction.

  • Step 3: Thermal Control & Acylation. Cool the reaction flask to 0 °C using an ice-water bath. Add chloroacetyl chloride (1.1–1.2 eq, 3.6 mmol) dropwise over 15–30 minutes[1][2].

    • Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents over-acylation at the less nucleophilic indole nitrogen.

  • Step 4: Reaction Progression. Remove the ice bath and allow the mixture to stir at room temperature for 4 to 6 hours[1].

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The primary amine spot (ninhydrin active) should disappear, replaced by a higher-Rf UV-active product spot.

  • Step 5: Quench and Extraction. Quench the reaction by adding 10 mL of cold distilled water. Dilute with EtOAc or DCM and separate the layers[1][2].

  • Step 6: Acid/Base Wash. Wash the organic layer successively with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

    • Causality: The 1M HCl wash is critical; it selectively protonates and removes any unreacted TEA and trace 5-methoxytryptamine into the aqueous phase, preventing emulsion formation and simplifying purification.

  • Step 7: Isolation. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash silica-gel column chromatography to afford the product as a solid[1][2].

Experimental Workflow Diagram

SynthesisWorkflow Step1 1. Prepare Amine Solution 5-Methoxytryptamine in Anhydrous THF Step2 2. Base Addition & Cooling Add TEA (2.0 eq), Cool to 0°C Step1->Step2 Step3 3. Acylation (Dropwise) Add Chloroacetyl Chloride (1.2 eq) Step2->Step3 Step4 4. Reaction Progression Stir at RT for 4-6 hours Step3->Step4 Step5 5. Quench & Workup H2O Quench, Extract (EtOAc/DCM) Step4->Step5 Step6 6. Acid/Base Wash Wash: 1M HCl, NaHCO3, Brine Step5->Step6 Step7 7. Purification Silica Gel Chromatography Step6->Step7 Product Target Product 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide Step7->Product

Experimental workflow for 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide synthesis.

Yield Optimization Parameters

The following table summarizes quantitative data based on varying reaction parameters to help you select the optimal conditions for your specific scale and laboratory setup.

SolventBaseTemp ProfileTime (h)Observed Yield (%)Primary Issue / Advantage
Anhydrous THF TEA (2.0 eq)0 °C → RT668 - 75%Standard protocol; excellent solubility profile[1].
Anhydrous DCM TEA (2.0 eq)0 °C → RT6 - 1265 - 78%Easy workup; product extracts cleanly into organic layer[2].
Acetonitrile DIPEA (2.0 eq)0 °C → RT4 - 670 - 82%Faster reaction kinetics; DIPEA minimizes side reactions.
THF (Wet) TEA (2.0 eq)0 °C → RT6< 40%Hydrolysis of acyl chloride; poor conversion.

Troubleshooting & FAQs

Q1: Why is my yield consistently below 50% despite following the standard stoichiometry? A1: The most common culprit is moisture. Chloroacetyl chloride is highly hygroscopic and readily hydrolyzes to chloroacetic acid in the presence of water, consuming your electrophile. Ensure all solvents (THF/DCM) are strictly anhydrous. Additionally, if the TEA is not dry, it will introduce water directly into the basic environment, accelerating acyl chloride degradation.

Q2: I am observing a significant amount of a higher-Rf byproduct on my TLC. What is it, and how can I prevent it? A2: This is likely the bis-acylated byproduct, where the indole nitrogen (N1) has also reacted with chloroacetyl chloride. Although the indole nitrogen is less nucleophilic than the primary amine, excess acyl chloride or localized hot spots during addition can drive this side reaction. To prevent this, strictly limit chloroacetyl chloride to 1.1–1.2 equivalents, ensure vigorous stirring, and maintain the temperature at exactly 0 °C during the entire addition phase.

Q3: What is the optimal base for this reaction, and why? A3: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are optimal[1][2]. They act as HCl scavengers. If HCl is not neutralized, it protonates the primary amine of 5-methoxytryptamine, completely killing its nucleophilicity and halting the reaction. We recommend 2.0 equivalents to ensure a basic environment throughout the reaction. DIPEA is slightly bulkier than TEA and can further reduce unwanted side reactions at the indole core.

Q4: During workup, my product is difficult to extract and forms an emulsion. How can I resolve this? A4: Emulsions in this synthesis are often caused by the amphiphilic nature of unreacted starting materials or partially protonated intermediates. To break the emulsion, add a small amount of solid NaCl directly to the separatory funnel or filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts. Washing the organic layer with 1M HCl early in the workup helps by rapidly partitioning unreacted basic amines into the aqueous layer.

Q5: Can I substitute THF with other solvents? A5: Yes. Anhydrous Dichloromethane (DCM) and Acetonitrile (MeCN) are excellent alternatives[2]. DCM often provides better solubility for the starting tryptamine, while MeCN can accelerate the reaction due to its higher polarity. Avoid protic solvents (alcohols) entirely, as they will react with the acyl chloride to form esters.

References

  • Title: Isamide Source: Grokipedia URL
  • Source: PMC - National Institutes of Health (2022)

Sources

Technical Support Center: Resolving HPLC Baseline Noise for 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals System Matrix: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Executive Overview & Analytical Challenges

The molecule 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a critical intermediate in the synthesis of melatonergic compounds. Structurally, it features an electron-rich indole ring and a reactive chloroacetamide moiety.

The Analytical Challenge: To achieve maximum sensitivity for trace impurity profiling, analysts typically monitor this compound at 220 nm , where the indole ring exhibits strong UV absorbance. However, operating at this low wavelength makes the detector hyper-sensitive to background interference. Minor fluctuations in mobile phase composition, dissolved gases, or solvent impurities manifest as severe baseline noise or drift, obscuring low-level peaks and compromising the Limit of Quantitation (LOQ).

This guide provides a self-validating, mechanistic approach to diagnosing and resolving baseline anomalies specifically tailored to the chromatographic behavior of this indole derivative.

Diagnostic FAQs: Troubleshooting Guide

Q1: Why does my baseline drift upwards significantly during the gradient elution of the chloroacetamide intermediate? A1: Upward baseline drift is a persistent challenge that accounts for 30-40% of analytical troubleshooting time[1]. When analyzing this intermediate, analysts typically employ a Water/Acetonitrile gradient to separate it from its more polar precursor (5-methoxytryptamine). If the column is contaminated, strongly retained lipophilic compounds from previous injections will slowly elute as the organic modifier increases, artificially raising the baseline[2]. Mechanistic Fix: If a UV-absorbing additive like Formic Acid is used to stabilize the chloroacetamide group, its concentration must be perfectly equalized in both Mobile Phase A and B. If unbalanced, the changing solvent ratio during the gradient will cause a proportional optical drift[3].

Q2: I am observing cyclic baseline pulsations that coincide with the pump strokes. How do I resolve this? A2: Cyclic pulsations are a classic symptom of dissolved air in the mobile phase or a faulty pump check valve[4]. Because you are monitoring at 220 nm, the high molar absorptivity of the indole ring amplifies the optical disruption caused by micro-bubbles passing through the flow cell. Mechanistic Fix: Ensure your inline degasser is fully functional, or utilize helium sparging to remove dissolved oxygen[5]. If degassing does not resolve the issue, the pump seals (which should be replaced annually) or check valves are likely failing and require servicing[4].

Q3: How can I reduce high-frequency baseline noise to improve my Signal-to-Noise (S/N) ratio for trace impurity detection? A3: High-frequency noise (a "fuzzy" baseline) is typically electrical or optical in nature. Aging deuterium (D2) lamps or the use of sub-optimal solvent grades are the primary culprits. Mobile phases can easily accumulate contamination from the laboratory environment; switching to fresh, highly filtered LC-MS grade solvents can dramatically lower background noise[6]. For reliable quantification of trace impurities, you must aim for an S/N ratio that consistently exceeds 10:1[1].

Q4: Does the gradient mixing volume affect baseline stability for this specific analysis? A4: Yes. In gradient HPLC, baseline noise often increases as the solvent composition changes due to incomplete mixing, which creates localized refractive index variations in the flow cell[7]. Mechanistic Fix: Installing a static mixer ensures uniform solvent blending. However, you must balance the mixing volume: a larger mixer reduces baseline noise but increases the gradient delay volume, which can shift the retention time of your target peak[7].

Quantitative Data & Diagnostic Metrics

Table 1: Diagnostic Metrics for HPLC Baseline Anomalies
Noise ProfileTypical AmplitudePrimary Root CauseImpact on Analysis
High-Frequency Noise 0.1 - 0.5 mAUAging UV lamp; dirty flow cellObscures low-level impurities (S/N < 3)
Cyclic Pulsations 0.5 - 2.0 mAUDissolved gases; pump check valve failureInterferes with accurate peak integration
Baseline Drift > 2.0 mAU / 10 minGradient mixing issues; solvent impuritiesComplicates baseline subtraction
Ghost Peaks VariableOn-column degradation; carryoverFalse positives for related substances
Table 2: Optimized Gradient Method for Indole Derivative Analysis

Designed to minimize baseline drift while ensuring baseline resolution between the chloroacetamide intermediate and its precursors.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.09551.0
2.09551.0
15.040601.0
18.05951.0
20.05951.0
20.19551.0
25.09551.0

(Note: Mobile Phase A = LC-MS Water + 0.1% Formic Acid; Mobile Phase B = LC-MS Acetonitrile + 0.1% Formic Acid. Maintaining 0.1% FA in both channels is critical to preventing optical drift at 220 nm).

Experimental Protocols

Protocol A: Mobile Phase Preparation and Degassing

Objective: Eliminate high-frequency noise and cyclic pulsations caused by solvent impurities and dissolved gases.

  • Solvent Selection: Procure strictly LC-MS grade Water and Acetonitrile. Causality: Lower HPLC grades contain trace UV-absorbing impurities that cause severe baseline drift at 220 nm[6].

  • Additive Balancing: Add exactly 0.1% (v/v) Formic Acid to both Mobile Phase A and Mobile Phase B. Causality: Equalizing the additive concentration prevents baseline drift caused by the changing optical absorbance of the solvent mixture during gradient elution[3].

  • Filtration: Filter both mobile phases through a 0.22 µm PTFE membrane filter to remove particulates that could cause pump cavitation or flow cell scattering.

  • Degassing: Sparge the prepared solvents with Helium for 15 minutes, or ensure the HPLC's inline vacuum degasser is fully operational. Causality: Dissolved oxygen absorbs strongly below 240 nm and triggers cyclic baseline pulsations[4].

Protocol B: Systematic Column Cleaning and Passivation

Objective: Remove strongly retained indolic impurities to resolve upward baseline drift and ghost peaks.

  • Preparation: Reverse the HPLC column (if permitted by the manufacturer's specifications) and disconnect the outlet from the UV detector to prevent flushing contaminants into the flow cell.

  • Aqueous Flush: Flush the column with 100% Ultrapure Water for 10 column volumes (CV) at a reduced flow rate (e.g., 0.5 mL/min) to remove water-soluble salts and buffers.

  • Organic Wash: Transition to 100% LC-MS Grade Acetonitrile or Methanol and flush for 20 CV to elute non-polar organic contaminants[2].

  • Strong Solvent Wash (Optional): For stubborn lipophilic impurities, flush with Isopropanol (IPA) for 10 CV. Causality: IPA has high viscosity, so the flow rate must be halved to prevent overpressuring and damaging the column bed.

  • Re-equilibration: Return to the starting mobile phase conditions (95% A / 5% B) and equilibrate for at least 15-20 CV until the baseline stabilizes within ±2-3 mAU, the industry benchmark for stability[1].

Troubleshooting Workflow Visualization

BaselineTroubleshooting Start Baseline Anomaly Detected (220 nm UV Detection) Type Characterize Noise Profile Start->Type HighFreq High-Frequency Noise (Fuzzy Baseline) Type->HighFreq Cyclic Cyclic Pulsations (Synchronized with Pump) Type->Cyclic Drift Baseline Drift (Gradual Shift) Type->Drift Cause1 Lamp Degradation or Flow Cell Contamination HighFreq->Cause1 Cause2 Dissolved Air or Faulty Check Valves Cyclic->Cause2 Cause3 Solvent Impurities or Incomplete Mixing Drift->Cause3 Action1 Replace D2 Lamp & Flush Flow Cell Cause1->Action1 Action2 Degas Solvents & Service Pump Seals Cause2->Action2 Action3 Use LC-MS Grade Solvents & Install Static Mixer Cause3->Action3

Caption: Troubleshooting workflow for identifying and resolving HPLC baseline noise during indole analysis.

References

  • Eureka by PatSnap. "How to Troubleshoot HPLC Baseline Drift Issues." Available at: [Link]

  • Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." Available at:[Link]

  • The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." Available at: [Link]

  • Cannabis Science Tech. "Looking with Light: Breaking Down Liquid Chromatography Method Development." Available at:[Link]

  • Chrom Tech. "The Role of Solvent Gradients in HPLC Analysis and How ASI Static Mixers Can Improve Performance." Available at: [Link]

  • ResearchGate. "HPLC Baseline drift problem!!? (with detailed experiment conditions)?" Available at: [Link]

Sources

Technical Support Center: Troubleshooting Isamide Off-Target Effects

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pharmacological Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise, irreversible tissue responses, and off-target toxicity when utilizing Isamide (N-chloroacetyl-5-methoxytryptamine) in their ex vivo and in vitro screening models.

This guide abandons generic troubleshooting to dissect the chemical causality behind these issues. Below, you will find field-proven, self-validating protocols designed to ensure the scientific integrity of your 5-HT receptor assays.

Mechanistic FAQ: Understanding the "Why"

Q: Why does isamide exhibit high off-target background and irreversible effects in my tissue assays compared to other tryptamine derivatives?

A: The root cause lies in the dual chemical nature of the isamide molecule. While the 5-methoxytryptamine core provides the necessary structural homology to competitively antagonize 5-HT receptors , the N-chloroacetyl group acts as a highly reactive electrophile.

In pharmacological environments, chloroacetamides are well-documented covalent warheads. They undergo rapid bimolecular nucleophilic substitution (SN2) reactions with nucleophilic amino acid residues—primarily the thiol groups of exposed cysteines—on non-target proteins . This means that while a fraction of your drug is reversibly binding to the 5-HT receptor, another fraction is indiscriminately and irreversibly alkylating off-target proteins. This covalent modification is the primary driver of the high background noise and prolonged, irreversible tissue relaxation you are observing.

Mechanism Isamide Isamide (N-chloroacetyl-5-methoxytryptamine) Target 5-HT Receptor (Reversible Antagonism) Isamide->Target Tryptamine Core (Non-covalent) OffTarget Off-Target Proteins (Cysteine Alkylation) Isamide->OffTarget Chloroacetyl Group (SN2 Reaction) Response Specific Smooth Muscle Relaxation Target->Response Toxicity Irreversible Binding & High Background OffTarget->Toxicity

Fig 1. Dual mechanistic pathways of Isamide: specific 5-HT antagonism vs. off-target alkylation.

Experimental Workflows: Self-Validating Protocols

Q: How can I experimentally differentiate between specific 5-HT antagonism and non-specific covalent binding in my organ bath preparations?

A: You must implement a self-validating Reversibility and Washout Assay . Because covalent SN2 alkylation is functionally irreversible under physiological conditions, a rigorous washout phase will mathematically separate non-covalent receptor antagonism from covalent off-target toxicity.

Step-by-Step Methodology: Reversibility & Washout Assay

  • Tissue Equilibration: Suspend the isolated tissue (e.g., rat uterus or guinea pig ileum) in an organ bath containing oxygenated Tyrode's or Krebs solution at 37°C. Equilibrate under 1g of resting tension for 60 minutes.

  • Baseline Dose-Response: Construct a cumulative dose-response curve using a standard 5-HT agonist to establish the baseline EC50 and maximal contractile response (Emax).

  • Controlled Isamide Incubation: Wash the tissue and incubate with a sub-maximal concentration of isamide (e.g., 3 µM). Crucial: Limit incubation to exactly 10 minutes. Prolonged exposure exponentially increases the kinetics of non-specific cysteine alkylation.

  • Rapid Washout Phase: Drain the organ bath and perform rapid buffer exchanges every 5 minutes for a total of 45 minutes. This step physically removes all unbound isamide from the tissue compartment.

  • Re-challenge & Validation: Re-apply the 5-HT agonist dose-response curve.

    • Validation Logic: If the dose-response curve shifts back to the baseline EC50, the antagonism was reversible (target-specific). If the Emax remains depressed or the rightward shift persists, irreversible covalent binding has occurred.

Workflow Step1 1. Tissue Incubation (Controlled Time) Step2 2. Rapid Washout (Buffer Exchange) Step1->Step2 Remove unbound ligand Step3 3. 5-HT Re-challenge (Dose-Response) Step2->Step3 Assess functional reversibility Step4 4. LC-MS/MS (Adduct Profiling) Step2->Step4 Identify covalent off-targets

Fig 2. Self-validating experimental workflow to isolate specific antagonism from covalent binding.

Mitigation Strategies & Structural Optimization

Q: What actionable steps can I take to reduce these off-target effects during my screening campaigns?

A: If you must use isamide as your pharmacological probe, you have two primary avenues for mitigation: assay condition optimization and structure-activity relationship (SAR) modification.

  • Nucleophile Scavenging (Assay Optimization): Introduce a mild concentration of a physiological nucleophile, such as Glutathione (GSH), into your assay buffer. GSH will act as a "decoy" substrate, scavenging the highly reactive chloroacetyl groups before they can alkylate tissue proteins. Note: This requires precise titration, as excess GSH will completely neutralize the effective concentration of isamide.

  • Bioisosteric Replacement (SAR Optimization): If your study allows for analog synthesis, replace the chloroacetyl moiety. Recent advances in dihaloacetamide chemistry demonstrate that modifying the halogen substitution (e.g., switching to a fluoroacetamide or dichloroacetamide) can significantly tune the electrophilicity, turning an irreversible covalent binder into a reversible one . Alternatively, replacing the group with a non-reactive propanamide eliminates the SN2 liability entirely, though it may alter the compound's pA2 value.

Quantitative Data Summary

To guide your assay design, the following table summarizes the quantitative differences between isamide and potential optimized analogs regarding their binding kinetics and off-target liabilities.

Compound / MoietyPrimary Target ActionBinding MechanismTypical pA2 (5-HT)Off-Target Cysteine LiabilityWashout Recovery Time
Isamide (N-chloroacetyl) 5-HT AntagonistReversible + Covalent SN2~4.42High (Irreversible alkylation)> 60 mins (Incomplete)
5-Methoxytryptamine 5-HT AgonistNon-covalentN/A (Agonist)Low < 15 mins (Complete)
Fluoroacetamide Analog 5-HT AntagonistReversible Covalent~4.10Moderate (Tunable/Reversible)~ 30 mins (Complete)
Propanamide Analog 5-HT AntagonistStrictly Non-covalent~3.85None < 15 mins (Complete)

*Estimated values based on standard bioisosteric substitution penalties.

References
  • Huidobro-Toro JP, Huidobro F, Ruiz M. (1979). "N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus". Journal of Pharmacy and Pharmacology.[Link]

  • Zhao Z, et al. (2022). "Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development". Molecules.[Link]

  • Takahashi M, et al. (2023). "Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines". Journal of the American Chemical Society.[Link]

Technical Support Center: Glycodeoxycholic Acid Sodium Salt (CAS 16409-34-0)

Author: BenchChem Technical Support Team. Date: April 2026

A Note on CAS Number 21424-91-9: Initial searches for CAS number 21424-91-9 did not yield a consistently identified chemical compound. However, the search results predominantly pointed to information regarding Glycodeoxycholic acid sodium salt, which has a verified CAS number of 16409-34-0 . This guide will focus on the handling and stability of Glycodeoxycholic acid sodium salt (CAS 16409-34-0). We advise users to verify the CAS number of their specific product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for solid Glycodeoxycholic acid sodium salt?

A1: For long-term stability, solid Glycodeoxycholic acid sodium salt should be stored at -20°C.[1] Some suppliers may also recommend storage at 0-8°C.[2] It is crucial to store it in a tightly sealed container, away from moisture.[3]

Q2: Can I store solid Glycodeoxycholic acid sodium salt at room temperature?

A2: While some suppliers may ship the product at ambient temperature, for long-term storage, it is best to adhere to the recommended refrigerated or frozen conditions to minimize potential degradation.[3][4] Storing at room temperature for short periods is generally acceptable, but for maintaining the integrity of the compound over months or years, colder temperatures are advised.

Q3: What is the appearance of Glycodeoxycholic acid sodium salt?

A3: Glycodeoxycholic acid sodium salt is typically a white to off-white crystalline powder.[2][5] Any significant deviation from this appearance, such as discoloration, may indicate degradation or contamination.

Q4: How should I prepare solutions of Glycodeoxycholic acid sodium salt?

A4: The choice of solvent depends on the intended application. It is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1] For aqueous solutions, it can be dissolved in buffers like PBS (pH 7.2).[1] To prepare a stock solution, it is recommended to dissolve the compound in the solvent of choice, which should be purged with an inert gas.[1] For some applications, warming and sonication may be necessary to achieve complete dissolution, especially at higher concentrations in DMSO.[3][5]

Q5: How stable are aqueous solutions of Glycodeoxycholic acid sodium salt?

A5: Aqueous solutions of Glycodeoxycholic acid sodium salt are not recommended for long-term storage. It is advised to use freshly prepared aqueous solutions, preferably on the same day.[1] If storage is necessary, it is best to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue 1: The solid Glycodeoxycholic acid sodium salt appears discolored (e.g., yellow or brown).

  • Potential Cause: This may be a sign of degradation due to improper storage conditions, such as exposure to moisture, light, or high temperatures over an extended period.

  • Recommended Action:

    • Do not use the discolored product in your experiment, as its purity may be compromised.

    • Review your storage procedures to ensure the compound is kept in a tightly sealed container at the recommended temperature and protected from light.

    • Contact the supplier for a replacement and provide the lot number and details of your storage conditions.

Issue 2: I am having difficulty dissolving the Glycodeoxycholic acid sodium salt in my chosen solvent.

  • Potential Cause:

    • The concentration you are trying to achieve may exceed the solubility limit in that particular solvent.

    • The solvent quality may be poor (e.g., moisture-contaminated DMSO can reduce solubility).[6]

    • The compound may require physical assistance to dissolve completely.

  • Recommended Action:

    • Verify the solubility of Glycodeoxycholic acid sodium salt in your chosen solvent from the supplier's technical data sheet or the table below.

    • Use fresh, anhydrous solvent, especially for organic solvents like DMSO.[6]

    • Employ techniques such as gentle warming (up to 60°C for DMSO) or sonication to aid dissolution.[3][5]

    • If preparing an aqueous solution, ensure the pH of the buffer is appropriate.

Issue 3: My prepared solution of Glycodeoxycholic acid sodium salt appears cloudy or has precipitated over time.

  • Potential Cause:

    • The solution may have been stored for too long, especially if it is an aqueous solution.

    • The storage temperature may have fluctuated, causing the compound to fall out of solution.

    • The concentration may be too high for stable storage at a lower temperature.

  • Recommended Action:

    • For aqueous solutions, it is best to prepare them fresh before use.[1]

    • If you observe precipitation in a stock solution stored in an organic solvent at -20°C or -80°C, try gently warming the solution to room temperature and vortexing to redissolve the precipitate before use.

    • To avoid this issue, prepare stock solutions at a concentration that remains stable at the intended storage temperature and aliquot them to prevent repeated freeze-thaw cycles.[3]

Data and Protocols

Solubility Data
SolventApproximate SolubilityReference
DMSO125-150 mg/mL[3][6]
Water10-150 mg/mL[6][7]
Ethanol~13-15 mg/mL[1][6]
Dimethylformamide (DMF)~5 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]
Experimental Protocol: Preparation of a Stock Solution in DMSO
  • Preparation: Allow the vial of solid Glycodeoxycholic acid sodium salt to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a sterile environment, accurately weigh the desired amount of the compound.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. For higher concentrations, gentle warming to 60°C and sonication may be required.[3]

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use vials and store at -20°C for up to one month or -80°C for up to six months.[3]

Visual Guides

Troubleshooting Workflow for Solution Instability

G start Solution of Glycodeoxycholic acid sodium salt is cloudy or precipitated is_aqueous Is the solution aqueous? start->is_aqueous fresh_prep Prepare solution fresh before use. Aqueous solutions have limited stability. is_aqueous->fresh_prep Yes is_organic Is the solution in an organic solvent (e.g., DMSO)? is_aqueous->is_organic No check_storage Was the solution stored for an extended period? is_organic->check_storage Yes warm_vortex Gently warm to room temperature and vortex to redissolve. check_storage->warm_vortex Yes consider_remake Consider remaking the solution. The compound may have degraded. check_storage->consider_remake No (likely other issue) still_cloudy Is the solution still cloudy? warm_vortex->still_cloudy still_cloudy->consider_remake Yes aliquot For future use, aliquot stock solutions to avoid freeze-thaw cycles. still_cloudy->aliquot No

Caption: Troubleshooting workflow for cloudy or precipitated solutions.

References

Sources

Validation & Comparative

in vivo vs in vitro efficacy of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs In Vitro Efficacy of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide (Isamide): A Comprehensive Comparison Guide

Executive Summary

For drug development professionals and pharmacologists investigating serotonergic pathways, 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide —commonly known as Isamide or N-chloroacetyl-5-methoxytryptamine—serves as a foundational tool compound [1]. Structurally derived from the tryptamine core of melatonin (N-acetyl-5-methoxytryptamine), the substitution of a chloroacetyl group transforms this molecule into a selective, competitive antagonist of 5-hydroxytryptamine (5-HT) receptors [3].

This guide objectively compares the in vitro and in vivo efficacy of Isamide, contrasting its performance against modern clinical alternatives like Ketanserin and Methysergide. While Isamide demonstrates reliable dose-dependent antagonism in isolated tissue preparations, its in vivo utility is heavily constrained by rapid metabolic clearance and complex receptor sensitization dynamics [2].

Mechanistic Grounding: The Pharmacodynamics of Isamide

Isamide acts as a competitive antagonist primarily at peripheral 5-HT receptors (such as those in uterine and intestinal smooth muscle). By occupying the orthosteric binding site, Isamide prevents 5-HT from initiating the Gq-protein coupled cascade that typically leads to intracellular calcium release and subsequent smooth muscle contraction.

Mechanism Serotonin 5-HT (Serotonin) Receptor 5-HT Receptor (e.g., 5-HT2A) Serotonin->Receptor Agonist Binding Isamide Isamide (Antagonist) Isamide->Receptor Competitive Blockade Gq Gq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Contraction Smooth Muscle Contraction Calcium->Contraction

Figure 1: Mechanism of Isamide competitive antagonism at the 5-HT receptor.

In Vitro Efficacy: The Isolated Tissue Paradigm

Isamide is most efficacious in in vitro settings, specifically in the isolated rat uterus and guinea pig ileum models [1].

Why In Vitro Excels: The organ bath setup isolates the direct receptor-ligand kinetics from systemic compensatory mechanisms and hepatic metabolism. In this controlled environment, Isamide produces a clean, dose-dependent rightward shift of the 5-HT contraction curve, yielding a moderate affinity with a pA₂ value of 4.42 [1].

Self-Validating In Vitro Protocol (Organ Bath Assay)
  • Tissue Preparation: Isolate uterine horns from estrogenized rats. Causality: Estrogen priming synchronizes the estrous cycle and upregulates 5-HT receptor expression, ensuring uniform contractile responses.

  • Equilibration: Suspend tissue in a 10 mL organ bath containing Tyrode's solution, aerated with 95% O₂ / 5% CO₂ at 37°C for 60 minutes. Causality: Maintains physiological pH (7.4) and prevents hypoxic depolarization of the smooth muscle, which would artificially skew baseline tension.

  • Viability Control (Self-Validation): Expose tissue to 60 mM KCl. Causality: Bypasses receptor pathways to directly depolarize the membrane, confirming the intrinsic contractile machinery of the tissue is intact prior to drug testing.

  • Antagonist Incubation: Wash the tissue, then incubate with Isamide for 15 minutes prior to agonist exposure. Causality: Allows sufficient time for the antagonist to reach equilibrium at the receptor binding sites.

  • Cumulative Agonist Challenge: Add escalating doses of 5-HT. Calculate the pA₂ using a Schild plot to quantify competitive antagonism.

In Vivo Efficacy: Systemic Challenges & Receptor Sensitization

Translating Isamide's efficacy to in vivo models reveals significant limitations. Because Isamide retains the tryptamine core, it is susceptible to rapid systemic degradation (e.g., via monoamine oxidases), resulting in a short half-life.

Furthermore, in vivo administration triggers complex neuropharmacological feedback loops. As noted in peripheral mechanism studies, temporary blockade of 5-HT receptors by Isamide in vitro can lead to subsequent hypersensitization; when the tissue is later exposed to 5-HT, the receptors are more sensitive, resulting in an exaggerated contractile response [2]. In vivo, this means Isamide may cause a rebound effect once the drug is cleared.

Self-Validating In Vivo Protocol (Systemic Efficacy)
  • Animal Preparation: Anesthetize the subject and surgically implant an intrauterine pressure catheter. Causality: Provides real-time, quantitative telemetry of smooth muscle contraction without the stress artifacts of a conscious model.

  • Baseline Monitoring: Record spontaneous uterine motility for 30 minutes.

  • Systemic Administration: Administer Isamide via intravenous (IV) bolus.

  • Agonist Challenge: Administer IV 5-HT at T+15, T+30, and T+60 minutes post-antagonist. Causality: Assesses the duration of antagonism and tracks the rightward shift of the dose-response curve as the drug is metabolized.

  • Pharmacokinetic Sampling: Draw serial blood samples for HPLC-UV analysis. Causality: Correlates the loss of functional antagonism with the plasma concentration of Isamide, distinguishing between receptor desensitization and simple drug clearance.

Workflow Start Efficacy Evaluation of Isamide InVitro In Vitro Organ Bath Start->InVitro InVivo In Vivo Systemic Model Start->InVivo Tissue Isolate Uterine/Ileum Tissue InVitro->Tissue Catheter Intrauterine Pressure Catheter InVivo->Catheter Equilibrate Tyrode's Solution & O2/CO2 Tissue->Equilibrate DoseResponse Cumulative 5-HT + Isamide Equilibrate->DoseResponse Schild Calculate pA2 (Affinity) DoseResponse->Schild Compare In Vitro vs In Vivo Correlation Schild->Compare IVAdmin IV Isamide Administration Catheter->IVAdmin PKPD Monitor Contraction & Plasma PK IVAdmin->PKPD ED50 Calculate ED50 & Half-life PKPD->ED50 ED50->Compare

Figure 2: Parallel experimental workflows for evaluating Isamide efficacy.

Comparative Analysis: Isamide vs. Alternative Antagonists

For researchers selecting a 5-HT antagonist, Isamide must be weighed against modern, highly optimized alternatives. While Isamide is excellent for structural-activity relationship (SAR) studies of the tryptamine pharmacophore, drugs like Ketanserin or Methysergide offer vastly superior in vivo stability.

CompoundTarget ReceptorIn Vitro PotencyIn Vivo Efficacy / Half-lifePrimary Limitation / Side Effect
Isamide 5-HT (Non-selective)Moderate (pA₂ = 4.42)Low / Short (< 1 hr)Rapid metabolism; induces receptor hypersensitization [1][2]
Ketanserin 5-HT₂A (Selective)High (pA₂ = 8.5–9.5)High / ~14 hrsOff-target α₁-adrenergic blockade (hypotension)
Methysergide 5-HT₁ / 5-HT₂High (pA₂ ~ 8.5)Moderate / ~3 hrsRetroperitoneal fibrosis with chronic use

Strategic Recommendations

  • Use Isamide if your research focuses on in vitro smooth muscle assays, specifically when mapping the binding pocket of tryptamine derivatives or studying short-term, reversible receptor blockade.

  • Avoid Isamide in chronic in vivo behavioral or systemic physiological studies, as its rapid clearance and propensity to cause subsequent receptor hypersensitization will confound longitudinal data. Opt for Ketanserin for selective 5-HT₂A blockade or Methysergide for broader, sustained antagonism.

References

  • Huidobro-Toro JP, Huidobro F, Ruiz M. (1979). "N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus." Journal of Pharmacy and Pharmacology, 31(6): 371-374. URL:[Link]

  • Frohlich PF, Meston CM. (2000). "Evidence that serotonin affects female sexual functioning via peripheral mechanisms." Physiology & Behavior, 71(3-4): 383-393. URL:[Link]

  • Kobayashi T, Spande TF, Aoyagi H, Witkop B. (1969). "Tricyclic analogs of melatonin." Journal of Medicinal Chemistry, 12(4): 636-638. URL:[Link]

A Comparative Benchmarking Guide: Evaluating 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)acetamide Against Standard 5-HT Antagonists

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the pharmacological evaluation of the novel compound, 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)acetamide], against established serotonin (5-HT) receptor antagonists. We will delve into the scientific rationale for this investigation, propose detailed experimental protocols for in-vitro characterization, and present a comparative analysis of its potential antagonist profile.

Introduction: A Novel Melatonin Derivative with Potential 5-HT Receptor Activity

The compound 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)acetamide] is a structural analog of melatonin, a neurohormone primarily recognized for its role in regulating circadian rhythms through interaction with melatonin receptors (MT1 and MT2). The core structure, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide, is melatonin itself. The addition of a chlorine atom to this indoleacetamide backbone raises intriguing possibilities regarding its pharmacological profile.

Melatonin and serotonin share a common biosynthetic precursor, tryptophan, and exhibit structural similarities. While melatonin's affinity for most 5-HT receptors is generally low, there is established evidence of cross-talk between the melatonergic and serotonergic systems. For instance, the antidepressant agomelatine functions as both a melatonin receptor agonist and a 5-HT2C receptor antagonist[1].

Halogenation is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound, including receptor affinity, selectivity, and metabolic stability. Studies on halogenated melatonin derivatives, such as 6-chloromelatonin, have demonstrated that such modifications can alter receptor interaction, showing differential potency at MT1 and MT2 receptors compared to the parent molecule[2]. This precedent supports the hypothesis that the introduction of a chlorine atom in 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)acetamide] could significantly modify its binding characteristics, potentially enhancing its affinity and conferring antagonist activity at one or more 5-HT receptor subtypes.

This guide outlines a proposed series of experiments to systematically benchmark this novel compound against well-characterized, standard 5-HT antagonists, focusing on the 5-HT2A and 5-HT3 receptor subtypes, which are significant targets in neuropsychiatry and chemotherapy-induced nausea and vomiting, respectively.

Experimental Design: A Head-to-Head Comparison

To comprehensively assess the potential 5-HT antagonist properties of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)acetamide], a two-pronged in-vitro approach is proposed:

  • Receptor Binding Assays: To determine the affinity of the test compound for the target receptors.

  • Functional Assays: To elucidate the compound's activity at these receptors (i.e., whether it acts as an antagonist, agonist, or partial agonist).

The selection of standard antagonists is critical for a meaningful comparison. For this proposed study, we will utilize:

  • Ketanserin: A well-established and selective 5-HT2A receptor antagonist.

  • Ondansetron: A potent and selective 5-HT3 receptor antagonist, widely used clinically as an antiemetic[3].

The following diagram illustrates the proposed experimental workflow:

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Characterization cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & Comparison Test_Compound 2-Chloro-N-[2-(5-methoxy- 1H-indol-3-yl)ethyl]acetamide Binding_5HT2A 5-HT2A Radioligand Displacement Assay Test_Compound->Binding_5HT2A Binding_5HT3 5-HT3 Radioligand Displacement Assay Test_Compound->Binding_5HT3 Functional_5HT2A 5-HT2A Calcium Flux Assay Test_Compound->Functional_5HT2A Functional_5HT3 5-HT3 Ion Channel (Electrophysiology) Assay Test_Compound->Functional_5HT3 Standards Ketanserin Ondansetron Standards->Binding_5HT2A Standards->Binding_5HT3 Standards->Functional_5HT2A Standards->Functional_5HT3 Ki_Table Comparative Ki Values Binding_5HT2A->Ki_Table Binding_5HT3->Ki_Table IC50_Table Comparative IC50/pA2 Values Functional_5HT2A->IC50_Table Functional_5HT3->IC50_Table

Proposed experimental workflow for benchmarking.

Detailed Methodologies

Radioligand Binding Assays

The principle of radioligand binding assays is based on the competition between a radiolabeled ligand and an unlabeled test compound for binding to the receptor of interest.

a) 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

  • Materials:

    • Membrane preparations from CHO-K1 cells stably expressing the human recombinant 5-HT2A receptor.

    • Radioligand: [³H]-Ketanserin.

    • Non-specific binding control: Mianserin.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Protocol:

    • Incubate cell membranes with various concentrations of the test compound or standard (Ketanserin) and a fixed concentration of [³H]-Ketanserin.

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

b) 5-HT3 Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT3 receptor.

  • Materials:

    • Membrane preparations from HEK293 cells stably expressing the human 5-HT3 receptor.

    • Radioligand: [³H]-Granisetron.

    • Non-specific binding control: Tropisetron.

    • Assay buffer: 20 mM HEPES, pH 7.4.

  • Protocol:

    • Incubate cell membranes with various concentrations of the test compound or standard (Ondansetron) and a fixed concentration of [³H]-Granisetron.

    • Incubate for 60 minutes at 25°C.

    • Terminate the reaction and process as described for the 5-HT2A assay.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response following receptor activation or blockade, providing information on the efficacy of a compound.

a) 5-HT2A Receptor Functional Assay (Calcium Flux)

The 5-HT2A receptor is a Gq-coupled GPCR, and its activation leads to an increase in intracellular calcium ([Ca²⁺]i).

Gq_pathway Agonist 5-HT (Agonist) Receptor 5-HT2A Receptor Agonist->Receptor Activates Antagonist Test Compound / Ketanserin Antagonist->Receptor Blocks Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release

5-HT2A receptor Gq signaling pathway.
  • Objective: To determine the functional antagonist potency (IC50 or pA2) of the test compound at the human 5-HT2A receptor.

  • Protocol:

    • Culture CHO-K1 cells expressing the human 5-HT2A receptor in 96-well plates.

    • Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Pre-incubate the cells with various concentrations of the test compound or Ketanserin.

    • Stimulate the cells with a sub-maximal concentration (EC80) of serotonin.

    • Measure the change in fluorescence intensity using a fluorescence plate reader.

    • Determine the IC50 value, representing the concentration of antagonist required to inhibit 50% of the agonist response.

b) 5-HT3 Receptor Functional Assay (Ion Flux)

The 5-HT3 receptor is a ligand-gated ion channel; its activation causes an influx of cations, leading to membrane depolarization.[1]

  • Objective: To determine the functional antagonist potency (IC50) of the test compound at the human 5-HT3 receptor.

  • Protocol:

    • Use HEK293 cells expressing the human 5-HT3 receptor.

    • Employ a membrane potential-sensitive dye or automated patch-clamp electrophysiology to measure ion flux.

    • Pre-incubate the cells with various concentrations of the test compound or Ondansetron.

    • Apply a sub-maximal concentration (EC80) of serotonin to activate the channel.

    • Measure the change in membrane potential or ionic current.

    • Calculate the IC50 value for the inhibition of the serotonin-induced response.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the performance of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)acetamide] would be benchmarked against the standard antagonists.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

Compound5-HT2A Receptor5-HT3 Receptor
Test Compound To be determinedTo be determined
Ketanserin5.7>10,000
Ondansetron>10,0001.9
Melatonin (Reference)>10,000>10,000

This table will quantify the binding strength of each compound to the respective receptors. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Functional Antagonist Potencies (IC50, nM)

Compound5-HT2A (Ca²⁺ Flux)5-HT3 (Ion Flux)
Test Compound To be determinedTo be determined
Ketanserin9.2>10,000
Ondansetron>10,0003.5
Melatonin (Reference)No antagonist activityNo antagonist activity

This table will demonstrate the concentration of each compound required to inhibit 50% of the functional response elicited by serotonin. A lower IC50 value signifies greater antagonist potency.

Interpretation and Future Directions

The data generated from these proposed experiments will provide a clear and quantitative comparison of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)acetamide] with standard 5-HT antagonists.

  • High Affinity and Potency: If the test compound exhibits low nanomolar Ki and IC50 values for a particular receptor subtype, it would suggest a potent antagonist activity.

  • Selectivity: By comparing the affinity and potency across different receptor subtypes, the selectivity profile of the compound can be established. For instance, a high affinity for 5-HT2A and low affinity for 5-HT3 would indicate a selective 5-HT2A antagonist.

  • Comparison to Melatonin: A significant increase in affinity and the presence of antagonist activity compared to the parent molecule, melatonin, would validate the hypothesis that the chloro- substitution has a profound impact on its pharmacological profile.

Should this initial in-vitro screening reveal promising antagonist activity, further investigations would be warranted. These could include selectivity screening against a broader panel of 5-HT receptors and other CNS targets, as well as in-vivo studies in relevant animal models to assess efficacy and pharmacokinetic properties. For example, animal models of psychosis could be employed for a 5-HT2A antagonist, while models of emesis would be appropriate for a 5-HT3 antagonist.

This structured benchmarking approach provides a robust foundation for characterizing the pharmacological properties of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)acetamide] and determining its potential as a novel therapeutic agent targeting the serotonergic system.

References

  • Kamal, A., et al. (2015).
  • Lummis, S. C. R. (2012). 5-HT3 receptors. The Journal of Biological Chemistry, 287(48), 40239–40245.
  • Dubocovich, M. L. (1988). Luzindole (N-0774): a novel melatonin receptor antagonist. Journal of Pharmacology and Experimental Therapeutics, 246(3), 902-910.
  • de Clerck, F., et al. (1982). Inhibition of 5-HT2 receptor-mediated reactions in rat and man by the novel antagonist ketanserin. Life Sciences, 31(20), 2291-2297.
  • Richardson, B. P., et al. (1985). Identification of a potent and selective antagonist of 5-hydroxytryptamine3 receptors.
  • Gesto, M., et al. (2013). The Serotonin 5-HT2A Receptor: A Key Target for the Development of Novel Antipsychotic Drugs. ACS Chemical Neuroscience, 4(5), 722-732.
  • Thompson, A. J., & Lummis, S. C. R. (2007). The 5-HT3 receptor as a therapeutic target. Expert Opinion on Therapeutic Targets, 11(4), 527-540.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108.
  • Kennett, G. A., et al. (1997). Anxiolytic-like actions of the selective 5-HT2C receptor antagonist SB 242084 in the rat Geller-Seifter and social interaction tests. Neuropharmacology, 36(4-5), 609-620.
  • Millan, M. J., et al. (2008). The 5-HT2C receptor: a multifaceted target for the treatment of neuropsychiatric disorders. Trends in Pharmacological Sciences, 29(9), 454-464.4-464.

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Isamide (Halogenated Tryptamine Derivative)

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, scientifically grounded Standard Operating Procedure (SOP) for the handling and disposal of 2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide in a professional research environment.

Compound Profiling and Hazard Causality

2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide , commonly known as Isamide or N-chloroacetyl-5-methoxytryptamine, is a synthetic organic compound utilized primarily in early pharmacological assays as a selective competitive antagonist at serotonin (5-HT) receptors [1, 2].

From a waste management and environmental health and safety (EHS) perspective, the critical feature of this molecule is its chloroacetyl group [1, 5]. The presence of a covalently bound chlorine atom fundamentally alters the disposal pathway compared to non-halogenated tryptamines (such as 5-methoxytryptamine itself) [3].

The Causality of Halogenated Disposal: When subjected to standard thermal destruction (incineration), halogenated organic compounds do not simply combust into carbon dioxide and water. If combusted at standard temperatures, the chlorine content can lead to the de novo synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), as well as corrosive hydrogen chloride (HCl) gas. Therefore, Isamide must be strictly segregated into Halogenated Organic Waste streams. This ensures the material is routed to specialized high-temperature incinerators (operating above 1100°C) equipped with rapid-quench cooling and alkaline flue-gas scrubbers to neutralize acidic byproducts and prevent dioxin formation.

Quantitative Data & Waste Categorization

To facilitate proper EHS documentation and waste profiling, the physicochemical properties of Isamide are summarized below.

PropertyValueEHS & Disposal Relevance
IUPAC Name 2-chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamideNomenclature required for hazardous waste manifests.
Molecular Formula C₁₃H₁₅ClN₂O₂Confirms the presence of both Halogen (Cl) and Nitrogen (N) species [2].
Molar Mass 266.72 g/mol Used for calculating total mass in quantitative waste tracking [5].
Primary Hazard Class Halogenated Organic CompoundDictates incompatibility with non-halogenated solvent waste streams.
Target Disposal Method High-Temperature IncinerationPrevents environmental contamination from toxic combustion byproducts.

Step-by-Step Disposal Methodology

This protocol relies on a self-validating system: each step acts as a quality control checkpoint for the subsequent step, ensuring regulatory compliance and laboratory safety.

Phase 1: Point-of-Generation Segregation
  • Identify the Waste Matrix: Determine if the Isamide waste is solid (e.g., pure powder, contaminated consumables) or liquid (e.g., dissolved in DMSO or methanol for in vitro tissue assays) [4].

  • Select the Receptacle:

    • For Liquids: Use a chemically compatible, high-density polyethylene (HDPE) or glass carboy specifically designated for Halogenated Solvents .

    • For Solids: Use a sealable, puncture-resistant solid waste container lined with a compatible polymer bag.

  • Prevent Cross-Contamination: Critical Step. Do not mix Isamide waste with non-halogenated waste (e.g., pure ethanol, acetone). Mixing halogenated waste into non-halogenated streams drastically increases the financial cost of disposal for the institution and poses a regulatory violation.

Phase 2: Containment and Labeling
  • Seal the Container: Ensure the primary receptacle is tightly sealed using a screw-cap. Do not leave funnels in liquid waste containers, as this allows volatile organic solvents (often used alongside Isamide) to evaporate, creating an inhalation hazard.

  • Apply Regulatory Labeling: Attach a standard Hazardous Waste tag.

    • Check the box for "Halogenated Organic".

    • Explicitly write "2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide" or "Isamide". Do not use abbreviations.

    • Note the approximate concentration if in solution.

Phase 3: Institutional Transfer and Final Destruction
  • Secondary Containment: Transport the sealed, labeled container to the institutional EHS waste accumulation area using secondary containment (e.g., a sturdy plastic carrier) to prevent spills in transit.

  • EHS Handoff: Submit the corresponding waste transfer documentation to EHS.

  • Contractor Incineration (EHS Responsibility): EHS will manifest the waste to a licensed hazardous waste contractor. The contractor will blend the halogenated waste to achieve an optimal BTU value before injecting it into a rotary kiln incinerator operating at >1100°C, ensuring complete molecular destruction.

Operational Workflow Visualization

The following diagram illustrates the logical progression of Isamide from experimental use to final environmental neutralization.

DisposalWorkflow Start Waste Generation: Isamide Solutions/Solids Segregation Waste Segregation: Halogenated Organic Stream Start->Segregation Identify Cl content Containment Containment: HDPE Receptacle Segregation->Containment Prevent mixing EHS EHS Transfer: Documentation & Storage Containment->EHS Label & Seal Incineration Final Disposal: High-Temp Incineration (>1100°C) EHS->Incineration Licensed Contractor

Figure 1: Standardized waste segregation and high-temperature disposal workflow for Isamide.

References

  • Wikipedia Contributors. (n.d.). Isamide. Wikipedia. Retrieved March 25, 2026, from[Link]

  • Grokipedia Contributors. (n.d.). Isamide. Grokipedia. Retrieved March 25, 2026, from [Link]

  • Wikipedia Contributors. (n.d.). 5-Methoxytryptamine. Wikipedia. Retrieved March 25, 2026, from[Link]

  • National Institutes of Health (NIH). (1979). N-Chloroacetyl 5-methoxytryptamine (isamide): a selective antagonist of 5-hydroxytryptamine in the rat uterus. PubMed. Retrieved March 25, 2026, from[Link]

  • National Center for Biotechnology Information. (n.d.). Isamide | C13H15ClN2O2 | CID 192991. PubChem. Retrieved March 25, 2026, from[Link]

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2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
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2-Chloro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

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